2,6-Dihydroxy-3-cyanopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHKYHMCIAMQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188927 | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35441-10-2 | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35441-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,6-Dihydroxy-3-cyanopyridine from Cyanoacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dihydroxy-3-cyanopyridine, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, cyanoacetamide. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and relevant applications in drug discovery.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The pyridine ring is a common motif in a vast array of bioactive molecules, and the presence of hydroxyl and cyano functionalities at specific positions allows for diverse downstream chemical modifications. This makes this compound a versatile building block for the development of novel therapeutic agents.
This guide will focus on the synthesis of this compound from cyanoacetamide, a cost-effective and common laboratory reagent. The primary synthetic route discussed is a base-catalyzed condensation and cyclization reaction, a variant of the Guareschi-Thorpe pyridine synthesis.
Synthetic Strategies and Reaction Mechanisms
The synthesis of this compound from cyanoacetamide typically involves a base-catalyzed condensation with a three-carbon electrophile, followed by intramolecular cyclization and tautomerization. A common and effective method is the reaction of cyanoacetamide with a malonic ester derivative or a related 1,3-dicarbonyl compound.
The reaction mechanism proceeds through several key steps:
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of cyanoacetamide, forming a resonance-stabilized carbanion.
-
Michael Addition: The cyanoacetamide carbanion acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., diethyl malonate).
-
Intramolecular Cyclization: The amide nitrogen of the cyanoacetamide moiety then attacks the second carbonyl carbon of the 1,3-dicarbonyl unit, leading to the formation of a six-membered ring.
-
Dehydration and Tautomerization: Subsequent elimination of water (dehydration) and tautomerization of the resulting dihydropyridine intermediate yields the more stable aromatic this compound.
The overall reaction can be classified as a condensation-cyclization reaction. The choice of base and solvent can significantly influence the reaction rate and yield.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Two primary protocols for the synthesis of this compound and its derivatives from cyanoacetamide are presented below. The first is a traditional approach using a strong base in an organic solvent, while the second is a more recent, environmentally friendly method using an aqueous medium.
Protocol 1: Base-Catalyzed Condensation in Organic Solvent
This protocol is adapted from established methods for the synthesis of substituted dihydroxypyridines.
Materials:
-
Cyanoacetamide
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.
-
To the sodium ethoxide solution, add cyanoacetamide and stir until it is completely dissolved.
-
Slowly add diethyl malonate to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain this compound.
Protocol 2: Guareschi-Thorpe Synthesis in Aqueous Medium[1][2]
This method offers a greener alternative to the traditional organic solvent-based synthesis.[1][2]
Materials:
-
Cyanoacetamide
-
Ethyl acetoacetate (as a representative 1,3-dicarbonyl)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Water
Procedure:
-
In a flask, suspend cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in water.[1][2]
-
Heat the mixture at 80°C with stirring for the time specified by the optimization of the reaction (typically a few hours).[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.[1][2]
-
Collect the solid product by filtration, wash with cold water, and dry.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its analogs.
| Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyanoacetamide, Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 h | 70-85 | General |
| Cyanoacetamide, Ethyl Acetoacetate | Ammonium Carbonate | Water | 80 °C | 3-10 h | ~95 | [1][2] |
| Ethyl Fluoroacetate, Cyanoacetamide (for fluoro-analog) | Sodium Methoxide | Toluene/Ethanol | 35-45 °C | 5 h | N/A | [3] |
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to participate in various biological interactions and serve as a template for the synthesis of more complex molecules.
Figure 2: Drug discovery workflow starting from this compound.
The hydroxyl groups can be converted to other functionalities, such as halides, which are then amenable to a wide range of cross-coupling reactions to introduce molecular diversity. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further points for modification.
Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: The pyridine core is found in numerous kinase inhibitors, and derivatives of this compound can be designed to target specific kinases involved in cancer cell proliferation and survival.
-
Antiviral and Antibacterial Agents: The ability to introduce diverse substituents on the pyridine ring allows for the optimization of interactions with viral or bacterial enzymes and proteins.
-
Central Nervous System (CNS) Agents: The pyridine scaffold is also present in drugs targeting CNS disorders.
While specific signaling pathways directly modulated by the parent compound, this compound, are not extensively documented, its derivatives are often designed to interact with well-known pathways in disease. For example, by modifying the substituents, it is possible to target pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.
Conclusion
The synthesis of this compound from cyanoacetamide is a robust and versatile process. The traditional base-catalyzed condensation in organic solvents provides good yields, while newer, greener methods in aqueous media offer an environmentally benign alternative with excellent efficiency. The resulting compound is a highly valuable building block for medicinal chemists, providing a platform for the development of a wide range of therapeutic agents. This guide provides the necessary foundational knowledge for researchers and drug development professionals to utilize this important synthetic route in their work.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
Spectroscopic data of 2,6-Dihydroxy-3-cyanopyridine (¹H NMR, ¹³C NMR, IR, Mass)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,6-dihydroxy-3-cyanopyridine. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings, particularly within the pharmaceutical and materials science industries. This document details the nuclear magnetic resonance (¹H NMR and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic parameters for this compound, a compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol .[1][2] This molecule exists in tautomeric forms, primarily as 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. The presented data reflects this structural characteristic.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
A definitive ¹H NMR spectrum with assigned chemical shifts, multiplicities, and coupling constants for this compound was not available in the searched literature. A synthesis procedure mentioned that a figure of the ¹H NMR spectrum was available in the original source, but the source itself could not be located.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Specific experimental ¹³C NMR data for this compound was not found in the available search results.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Detailed experimental IR absorption data for this compound was not available in the provided search results.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 136.03 | [M]⁺ (Calculated Exact Mass: 136.0273)[1][2] |
While the molecular weight is confirmed, detailed experimental mass spectrometry data, including fragmentation patterns, were not found in the search results.
Experimental Protocols
The following sections outline generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a standard reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is recorded at a specific frequency (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules, and a relaxation delay to ensure quantitative integration if required.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally necessary. Proton decoupling techniques are commonly employed to simplify the spectrum and enhance signal intensity.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule.
-
Sample Preparation (Solid): For a solid sample like this compound, the KBr pellet method is common. A small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then placed in the IR beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the typical process from compound synthesis to full spectroscopic characterization.
References
Tautomerism of 2,6-Dihydroxy-3-cyanopyridine: An In-depth Technical Guide
Abstract: The tautomeric behavior of heterocyclic compounds is a critical factor in drug discovery and development, influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the potential tautomeric forms of 2,6-dihydroxy-3-cyanopyridine. Due to a scarcity of direct experimental data for this specific molecule, this paper builds upon established principles of tautomerism in hydroxypyridines and leverages data from analogous compounds, particularly 2,6-dihydroxypyridine. The guide outlines the potential tautomeric equilibria, the factors influencing them, and proposes detailed experimental and computational protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals working with pyridine-based scaffolds.
Introduction to Tautomerism in Hydroxypyridines
Tautomers are structural isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium is a crucial consideration in medicinal chemistry as different tautomers can exhibit varied biological activities and physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. The pyridine ring, a common scaffold in pharmaceuticals, is particularly susceptible to tautomerism when substituted with hydroxyl groups.
2- and 4-hydroxypyridines predominantly exist in their pyridone (keto) forms.[2] This preference is attributed to the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond.[2] For di-substituted pyridines like this compound, the situation is more complex, with the potential for multiple tautomers to coexist. The electron-withdrawing nature of the cyano group at the 3-position is expected to further influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium.
This guide will explore the probable tautomeric forms of this compound, discuss the factors governing their equilibrium, and provide a roadmap for their experimental and computational characterization.
Potential Tautomeric Forms of this compound
Based on the principles of lactam-lactim and keto-enol tautomerism, this compound can be expected to exist in an equilibrium between three primary tautomeric forms:
-
Dienol form (A): this compound
-
Keto-enol form (B): 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Diketo form (C): 2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
The interconversion between these forms involves the migration of protons between the oxygen and nitrogen atoms of the heterocyclic ring.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is sensitive to a variety of internal and external factors:
-
Solvent Effects: The polarity of the solvent plays a significant role. Polar protic solvents can form hydrogen bonds with both the hydroxyl and carbonyl groups, potentially stabilizing the keto forms. In contrast, nonpolar solvents may favor the less polar dihydroxy form. For the parent compound, 2,6-dihydroxypyridine, studies have shown that the keto-enol tautomer (analogous to form B ) is the most prevalent in polar solvents like ethanol, water, and DMSO.[3]
-
Substituent Effects: The cyano group at the 3-position is strongly electron-withdrawing. This can influence the acidity of the N-H and O-H protons and the stability of the conjugated systems in the different tautomers.
-
Temperature: Changes in temperature can shift the equilibrium, as the relative thermodynamic stabilities of the tautomers may vary.
-
pH: The state of ionization of the molecule will affect the tautomeric preference. At different pH values, anionic or cationic species may be formed, each with its own set of tautomeric possibilities.
Tautomeric Preference in an Analogous Compound
| Compound | Solvent | Predominant Tautomer | Reference |
| 2,6-Dihydroxypyridine | Ethanol | 6-Hydroxy-pyridin-2(1H)-one (Keto-enol) | [3] |
| 2,6-Dihydroxypyridine | Water | 6-Hydroxy-pyridin-2(1H)-one (Keto-enol) | [3] |
| 2,6-Dihydroxypyridine | DMSO | 6-Hydroxy-pyridin-2(1H)-one (Keto-enol) | [3] |
Proposed Methodologies for Tautomer Analysis
To definitively characterize the tautomeric behavior of this compound, a combination of synthetic, spectroscopic, and computational methods is recommended.
Synthesis
A plausible synthetic route for this compound and its derivatives can be adapted from established methods for producing substituted pyridones. One common approach is a multi-component reaction involving a β-ketoester, a cyano-containing active methylene compound, and an ammonia source.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for identifying and quantifying tautomeric forms in solution and the solid state.
5.2.1. NMR Spectroscopy
-
¹H NMR: The presence of distinct signals for O-H and N-H protons can help differentiate between tautomers. The chemical shifts and coupling constants of the ring protons will also be unique to each tautomeric form. Deuterium exchange experiments with D₂O can be used to identify the labile O-H and N-H protons.[4]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the tautomeric form. The presence of a signal in the range of 160-180 ppm would be indicative of a carbonyl carbon (C=O) in the keto or diketo forms, while carbons bonded to hydroxyl groups (C-OH) would appear further upfield.
5.2.2. Infrared (IR) Spectroscopy
The vibrational frequencies of key functional groups can provide clear evidence for the predominant tautomer.
| Tautomer | Key Functional Groups and Expected Wavenumbers (cm⁻¹) |
| Dienol (A) | O-H (broad, ~3200-3600), C≡N (~2220-2260), C=C and C=N (~1500-1650) |
| Keto-enol (B) | N-H (sharp, ~3300-3500), O-H (broad, ~3200-3600), C≡N (~2220-2260), C=O (~1650-1700) |
| Diketo (C) | N-H (sharp, ~3300-3500), C≡N (~2220-2260), C=O (two bands, ~1650-1720) |
5.2.3. UV-Vis Spectroscopy
Each tautomer possesses a different conjugated system, which will result in a distinct UV-Vis absorption spectrum. By analyzing the spectra in solvents of varying polarity, the solvent-dependent equilibrium shift can be monitored. The more extended conjugation in the dienol and keto-enol forms would be expected to result in longer wavelength (lower energy) absorptions compared to the less conjugated diketo form.
Computational Chemistry
Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Caption: A typical computational workflow for studying tautomerism.
Experimental Protocol: Computational Analysis
-
Structure Preparation: Generate 3D structures for all potential tautomers (A, B, and C).
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[5] The frequency calculations confirm that the optimized structures are true energy minima and provide zero-point vibrational energies (ZPVE).
-
Solvation Modeling: To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] This should be repeated for various solvents to predict the solvent-dependent shift in tautomeric equilibrium.
-
Energy Analysis: Calculate the relative energies of the tautomers in both the gas phase and in solution by comparing their ZPVE-corrected electronic energies or Gibbs free energies. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium.
Conclusion
The tautomerism of this compound is a complex phenomenon governed by a delicate balance of structural and environmental factors. Based on the behavior of analogous hydroxypyridines, it is predicted that the keto-enol form (6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile) will be a significant, if not the predominant, tautomer, particularly in polar solvents. The electron-withdrawing cyano group is expected to modulate this equilibrium, but the extent of its influence requires dedicated investigation.
The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric landscape of this compound. A thorough understanding of its tautomeric behavior is essential for the rational design and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,6-Dihydroxy-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6-Dihydroxy-3-cyanopyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application in drug development. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive overview of standardized experimental protocols for determining the solubility of this compound. Methodologies including the shake-flask method with gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are detailed to enable researchers to generate reliable and accurate solubility profiles.
Introduction
This compound, also known as 3-cyano-2,6-dihydroxypyridine, is a pyridine derivative with the chemical formula C₆H₄N₂O₂. Its structure, featuring hydroxyl and cyano functional groups, suggests the potential for a varied solubility profile, influenced by solvent polarity, pH, and temperature. While general information about the compound is available, specific quantitative data on its solubility in a range of common laboratory solvents is not extensively documented in scientific literature. The Human Metabolome Database, for instance, explicitly lists its water solubility as "Not Available"[1].
This guide is intended to bridge that knowledge gap by providing researchers with the necessary tools to determine the solubility of this compound in-house. Accurate solubility data is a cornerstone of chemical and pharmaceutical research, impacting process development, formulation science, and bioavailability studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O₂ | [2][3] |
| Molecular Weight | 136.11 g/mol | [2] |
| CAS Number | 35441-10-2 | [2][4] |
| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | [2] |
| Synonyms | 3-Cyano-2,6-dihydroxypyridine, 2,6-CNDP | [2] |
Predicted Solubility Behavior
Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents like water, methanol, and ethanol. However, the overall aromatic pyridine ring contributes to its nonpolar character. The cyano group adds to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties. A related compound, 3-cyanopyridine, is reportedly soluble in polar organic solvents like methanol and ethanol but has limited solubility in water[5]. It is plausible that this compound exhibits a similar, albeit not identical, behavior.
Experimental Protocols for Solubility Determination
The following section details established methodologies for the quantitative determination of solubility. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method[6][7].
General Experimental Workflow
The process of determining solubility follows a consistent workflow, regardless of the final analytical technique. This involves preparing a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant or filtrate.
Method 1: Shake-Flask Method with Gravimetric Analysis
This method directly measures the mass of the dissolved solute and is often considered the most reliable for determining equilibrium solubility[4][6].
Apparatus and Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Drying oven
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation is reached[4].
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is achieved[7].
-
Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Gravimetric Determination:
-
Accurately weigh a clean, dry evaporating dish or vial (W₁).
-
Dispense the filtered, saturated solution into the pre-weighed dish and record the total weight (W₂).
-
Evaporate the solvent by placing the dish in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved[8].
-
Cool the dish in a desiccator and weigh it again (W₃).
-
-
Calculation:
-
Mass of dissolved solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100
-
Method 2: UV-Vis Spectrophotometry
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a high-throughput method for determining kinetic solubility[9].
Apparatus and Materials:
-
Items from section 4.2 (excluding evaporating dish and oven)
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution and Separation: Follow steps 1-3 as described in section 4.2.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).
-
-
Sample Analysis:
-
Take the filtered saturated solution and dilute it with a known factor using the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent.
-
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or low-solubility compounds[10][11].
Apparatus and Materials:
-
Items from section 4.2 (excluding evaporating dish and oven)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Volumetric flasks and autosampler vials
Procedure:
-
Preparation of Saturated Solution and Separation: Follow steps 1-3 as described in section 4.2.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Generation of Calibration Curve:
-
Inject each standard solution into the HPLC system and record the peak area from the chromatogram.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known factor using the mobile phase or a suitable solvent to bring the concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample based on its peak area.
-
Multiply this concentration by the dilution factor to determine the solubility of the compound.
-
Data Presentation
For effective comparison and analysis, the experimentally determined solubility data should be summarized in a clear, tabular format. The table should include the solvent, temperature, and the measured solubility expressed in various units as required (e.g., g/100 mL, mg/mL, mol/L, mole fraction).
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | UV-Vis |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Water | 37 | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] | Gravimetric |
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pharmaguru.co [pharmaguru.co]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to 2,6-Dihydroxy-3-cyanopyridine (CAS Number: 35441-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive characterization of the compound with CAS number 35441-10-2, identified as 2,6-Dihydroxy-3-cyanopyridine. This document collates available data on its physicochemical properties, synthesis, spectral analysis, and known biological activities of the broader cyanopyridine class, offering insights for its potential applications in research and drug development.
Physicochemical Properties
This compound, also known by synonyms such as 3-Cyano-2,6-dihydroxypyridine and 2,6-dihydroxynicotinonitrile, is a heterocyclic compound.[1][2] Its fundamental properties are summarized in the table below. The molecule is achiral and possesses a topological polar surface area of 73.1 Ų, suggesting moderate cell permeability.[1]
| Property | Value | Source |
| CAS Number | 35441-10-2 | [1] |
| Molecular Formula | C₆H₄N₂O₂ | [1][2] |
| Molecular Weight | 136.11 g/mol | [1][2] |
| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | [1] |
| Canonical SMILES | C1=CC(=O)NC(=C1C#N)O | [2] |
| InChI Key | BFHKYHMCIAMQIN-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 73.1 Ų | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
Synthesis
A documented method for the synthesis of this compound involves the reaction of 1,3-dibenzyluracil with cyanoacetamide in the presence of sodium methanolate.[3]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
1,3-dibenzyluracil
-
Cyanoacetamide
-
Sodium methanolate
-
Methanol
-
Concentrated hydrochloric acid
-
Water
-
Ice
Procedure:
-
To a 2000 L reaction flask, add 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq.), and sodium methanolate.
-
Add 2556.6 g (2.5 eq.) of liquid and 800 mL of methanol to the flask and initiate stirring.
-
Raise the temperature of the reaction system to 45-50 °C and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction solution to 20-30 °C and filter.
-
Wash the filter cake with 100 mL of methanol.
-
Transfer the filter cake to a 2000 L reaction flask with 800 g of water.
-
Heat the mixture to 70-75 °C, then slowly cool to 0-5 °C and hold for 2 hours.
-
Perform filtration and wash the filter cake with ice water to obtain 2,6-dihydroxynicotinonitrile monosodium salt dihydrate.
-
Slowly add the filter cake to an aqueous hydrochloric acid solution (prepared from 480 g of water and 66.6 g of concentrated hydrochloric acid) while maintaining the temperature at 20-30 °C.
-
Hold the crystallization at 20-30 °C for 1 hour.
-
Cool the mixture to 0-5 °C and keep for 2 hours.
-
Filter the mixture and wash the filter cake with an appropriate amount of ice water.
-
Dry the product to obtain white solid 3-cyano-2,6-dihydroxypyridine.
Synthesis Workflow Diagram
Spectral Data
Publicly available spectral data for this compound is limited. However, typical spectral characteristics for cyanopyridine derivatives are well-documented.
| Spectroscopy | Expected Features for Cyanopyridine Derivatives |
| ¹H NMR | Aromatic protons in the pyridine ring would exhibit characteristic chemical shifts and coupling constants depending on their positions relative to the cyano and hydroxyl groups.[4][5][6] |
| ¹³C NMR | The carbon atoms of the pyridine ring and the cyano group would show distinct chemical shifts.[7] |
| IR | A sharp absorption band corresponding to the C≡N stretching vibration is expected around 2200-2240 cm⁻¹.[8] Vibrations for O-H and C=O bonds would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.11 g/mol ).[1] Fragmentation patterns would be indicative of the pyridine and cyano functionalities. |
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively available, the broader class of cyanopyridine derivatives has been the subject of significant research in drug discovery. This compound has been identified in human blood, indicating its presence in the human exposome, though it is not a naturally occurring metabolite.
Cytotoxicity and Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of cyanopyridine derivatives against various cancer cell lines.[9][10][11] For instance, certain 3-cyanopyridine derivatives have shown significant anti-proliferative activities against prostate, breast, and hepatocellular carcinoma cell lines.[9] The mechanism of action for some of these compounds involves the modulation of key cellular targets like the anti-apoptotic protein survivin.[9]
A general protocol for assessing cytotoxicity is the MTT assay.[7]
Experimental Protocol: MTT Cytotoxicity Assay [7]
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Enzyme Inhibition
Cyanopyridine scaffolds are present in various enzyme inhibitors.[12] For example, certain derivatives have been investigated as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[13][14] The general structure of cyanopyridines allows for diverse substitutions, making them versatile scaffolds for designing specific enzyme inhibitors.
Potential Kinase Inhibition Signaling Pathway
References
- 1. This compound | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 35441-10-2 [chemicalbook.com]
- 4. 3-Cyanopyridine(100-54-9) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR [m.chemicalbook.com]
- 6. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities | Bentham Science [eurekaselect.com]
- 12. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dihydroxynicotinonitrile alternative names and structure
This technical guide provides a comprehensive overview of 2,6-Dihydroxynicotinonitrile, including its alternative names, chemical structure, relevant quantitative data, a detailed experimental protocol for its synthesis, and a visualization of its potential role in signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Alternative Names and Identification
2,6-Dihydroxynicotinonitrile is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms is provided below for easy reference and cross-verification.
| Type | Name |
| Systematic Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |
| Common Name | 2,6-Dihydroxynicotinonitrile |
| Synonym | 2,6-dihydroxy-3-cyanopyridine[1][2][3][4][5] |
| Synonym | 2,6-Dihydroxypyridine-3-carbonitrile[1][3] |
| Synonym | 3-Cyano-2,6-dihydroxypyridine[1][2][3][4] |
| Synonym | 1,2,5,6-Tetrahydro-2,6-dioxo-3-pyridinecarbonitrile[1][3] |
| Synonym | 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile[1][3] |
| Synonym | 2-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile[1][3] |
| Synonym | 3-Cyano-6-hydroxy-2(1H)-pyridinone[3] |
| CAS Number | 35441-10-2[3][4] |
| Molecular Formula | C₆H₄N₂O₂[1][4] |
| Molecular Weight | 136.11 g/mol [1][4] |
Chemical Structure
The chemical structure of 2,6-Dihydroxynicotinonitrile is depicted below. The molecule consists of a dihydroxypyridine ring with a nitrile group substituted at the 3-position.
References
- 1. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 2. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Cyanopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopyridine scaffolds are a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile chemical nature allows for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects, making them promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the biological activity screening of novel cyanopyridine scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols for key assays, summarized quantitative data, and visualizations of relevant workflows and signaling pathways to aid researchers in this field.
Biological Activities of Cyanopyridine Scaffolds
Anticancer Activity
Cyanopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
-
Mechanism of Action: A notable mechanism of action for some cyanopyridine compounds is the inhibition of kinases such as PIM-1 kinase.[4] PIM-1 kinase is a proto-oncogene that is overexpressed in several types of cancer and plays a crucial role in cell survival and proliferation. By inhibiting this kinase, cyanopyridine derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[4] Another important target is the STAT3 signaling pathway.[5] STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and progression. Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of cancer cell migration and colony formation.[5] Some cyanopyridine derivatives also act as survivin modulators, inducing apoptosis in cancer cells.[6]
-
In Vitro Studies: Numerous studies have evaluated the in vitro anticancer activity of novel cyanopyridine derivatives using various cancer cell lines. For instance, certain derivatives have shown potent activity against breast cancer (MCF-7), colorectal cancer (CaCo-2, HCT-116), liver cancer (HEPG2), and prostate cancer (PC-3) cell lines.[1][4][5][6][7] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with some compounds exhibiting activity in the low micromolar range.[4][5]
Antimicrobial Activity
The cyanopyridine scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
-
Spectrum of Activity: Cyanopyridine derivatives have been shown to be effective against a variety of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus niger, Candida albicans).[8][9][10]
-
Screening Methods: The antimicrobial potential of these compounds is typically assessed using methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC). The agar well diffusion method provides a qualitative measure of antimicrobial activity by observing the zone of growth inhibition around the test compound.[11][12] The MIC provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]
Anti-inflammatory Activity
Several cyanopyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties.
-
Mechanism of Action: The anti-inflammatory effects of cyanopyridine compounds are thought to be mediated through the inhibition of inflammatory pathways. While the exact mechanisms for many derivatives are still under investigation, some studies suggest they may interfere with the production of pro-inflammatory mediators. The evaluation of these compounds often involves in vivo models, such as the carrageenan-induced rat paw edema assay, and in vitro assays like protein denaturation and membrane stabilization methods.[13]
Data Presentation
Table 1: Anticancer Activity of Selected Cyanopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7h | MCF-7 (Breast) | 1.89 | [4] |
| 8f | MCF-7 (Breast) | 1.69 | [4] |
| 4a | CaCo-2 (Colorectal) | 2.612 | [1] |
| 4b | CaCo-2 (Colorectal) | 4.807 | [1] |
| 4e | MCF-7 (Breast) | 8.352 | [1] |
| 3n | HCT-116 (Colorectal) | 10.50 | [5] |
| 3n | A375 (Melanoma) | 4.61 | [5] |
| 5c | HEPG2 (Liver) | 1.46 | |
| 5d | HEPG2 (Liver) | 7.08 | |
| 5e | PC-3 (Prostate) | 4.47 | [6] |
| 5e | MDA-MB-231 (Breast) | 3.59 | [6] |
| 5e | HepG2 (Liver) | 6.01 | [6] |
Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2c | S. aureus | Good activity | - | [8] |
| 2d | S. aureus | Good activity | - | [8] |
| 2b | P. aeruginosa | Good activity | - | [8] |
| 2c | S. aureus | - | 0.039 | [10] |
| 2c | B. subtilis | - | 0.039 | [10] |
| 5a | E. coli | - | 64.5 - 250 | [14] |
| 5b | B. subtilis | - | 64.5 - 250 | [14] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.[16] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16][18]
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[18]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: After incubation, remove the treatment medium and add a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[16][19]
-
Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[15][19] A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Method for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of compounds.[11]
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[11]
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.[8][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[20]
-
Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.[11]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[11][21]
-
Compound Application: Add a specific volume (e.g., 20-100 µL) of the cyanopyridine compound solution (at a known concentration) into each well.[11] Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[20][22]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[8][20]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.[20]
Enzyme Inhibition Assay
This is a general protocol for determining the inhibitory effect of a compound on a specific enzyme.[23]
Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the test inhibitor to determine its effect on the enzyme's activity.[23][24]
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, the substrate, and the cyanopyridine inhibitor.[23]
-
Assay Setup: In a 96-well plate or cuvettes, set up the reaction mixtures. This typically includes the buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.[23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a microplate reader to measure changes in absorbance or fluorescence.[23]
-
Data Analysis: Calculate the initial reaction rates (velocities) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: General workflow for the biological activity screening of novel cyanopyridine scaffolds.
Caption: Simplified STAT3 signaling pathway and its inhibition by cyanopyridine derivatives.
Caption: Experimental workflow of the MTT assay for cytotoxicity screening.
Caption: Experimental workflow of the agar well diffusion assay for antimicrobial screening.
Conclusion
Novel cyanopyridine scaffolds represent a highly versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions, underscores their importance in modern drug development. This guide provides a foundational framework for researchers, offering detailed protocols for essential screening assays and a summary of the current landscape of cyanopyridine biological activity. The continued exploration and derivatization of the cyanopyridine core, coupled with robust biological screening, will undoubtedly lead to the identification of potent lead compounds for a variety of diseases.
References
- 1. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientificnews.com [worldscientificnews.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. botanyjournals.com [botanyjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. chemistnotes.com [chemistnotes.com]
- 21. youtube.com [youtube.com]
- 22. hereditybio.in [hereditybio.in]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
2,6-Dihydroxy-3-cyanopyridine: A Versatile Heterocyclic Scaffold for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxy-3-cyanopyridine, a multifaceted heterocyclic compound, has emerged as a significant building block in the realms of medicinal chemistry and materials science. Its unique structural features, including the presence of hydroxyl, cyano, and pyridine moieties, impart a rich chemical reactivity, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its burgeoning role in drug discovery and development.
Physicochemical Properties
This compound, with the chemical formula C₆H₄N₂O₂, is a light yellow to yellow solid.[1] Its fundamental properties are summarized in the table below. The molecule's structure, featuring both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl oxygens and nitrile nitrogen), suggests its potential for forming intricate intermolecular interactions, a key aspect of its biological activity.
| Property | Value | Reference |
| Molecular Weight | 136.11 g/mol | [2] |
| CAS Number | 35441-10-2 | [2] |
| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | [2] |
| Synonyms | 3-Cyano-2,6-dihydroxypyridine, 2,6-CNDP | [2] |
| Predicted pKa | 3.51 ± 0.58 | [1] |
| Storage Temperature | 2-8°C | [1] |
Tautomerism: A Key to Understanding Reactivity
A critical aspect of the chemistry of this compound is its existence in various tautomeric forms. The equilibrium between the keto and enol forms significantly influences its chemical reactivity and biological interactions. The IUPAC name, 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile, itself suggests the presence of a keto-enol tautomerism.[2] This phenomenon is common in hydroxypyridines, where the proton can migrate between the oxygen and nitrogen atoms of the ring. The stability of these tautomers can be influenced by factors such as the solvent, pH, and the presence of other functional groups.[3] Understanding the predominant tautomeric form under specific conditions is crucial for predicting reaction outcomes and designing molecules with desired biological activities.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of 1,3-dibenzyluracil with cyanoacetamide in the presence of a base like sodium methoxide. The resulting intermediate is then treated with acid to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dibenzyluracil
-
Cyanoacetamide
-
Sodium methoxide
-
Methanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a suitable reaction flask, add 1,3-dibenzyluracil, cyanoacetamide (1.2 equivalents), and sodium methoxide to methanol.
-
Heat the reaction mixture to 45-50 °C and maintain this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to 20-30 °C and filter to collect the precipitate. Wash the filter cake with methanol.
-
Transfer the filter cake to a new flask and add water. Heat the mixture to 70-75 °C to dissolve the solid.
-
Slowly cool the solution to 0-5 °C and maintain this temperature for 2 hours to allow for crystallization.
-
Filter the mixture and wash the filter cake with ice water to obtain the monosodium salt dihydrate of 2,6-dihydroxynicotinonitrile.
-
Slowly add the filter cake to an aqueous solution of hydrochloric acid at 20-30 °C.
-
Stir the mixture at 20-30 °C for 1 hour, then cool to 0-5 °C and hold for 2 hours to complete crystallization.
-
Filter the suspension, wash the solid with ice water, and dry to obtain this compound. A typical yield for this process is around 86.5%.[4]
Reactivity and Applications in Organic Synthesis
The rich functionality of this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. The hydroxyl groups can be alkylated or acylated, the cyano group can be hydrolyzed or reduced, and the pyridine ring can undergo various transformations. These reactions have been utilized to construct more complex scaffolds, such as pyridopyrimidines and thienopyridines, which are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of 6-amino-4-(aryl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles (A Derivative)
Materials:
-
An appropriate N-aryl-2-cyanoacetamide
-
Aromatic aldehydes
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In 20 mL of ethanol, mix equimolar amounts of the N-aryl-2-cyanoacetamide, the desired aromatic aldehyde, and malononitrile.
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for six hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the resulting solid precipitate by filtration and wash with cold ethanol.
Applications in Drug Discovery
The cyanopyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Derivatives of this compound have shown promise in a variety of therapeutic areas, particularly in oncology.
Inhibition of Survivin
Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy.[5] The 3-cyanopyridine scaffold has been identified as a key pharmacophore for the inhibition of survivin.[6] Several studies have reported the synthesis of 3-cyanopyridine derivatives that exhibit potent cytotoxic activity against various cancer cell lines by modulating survivin expression.[4][5] These compounds often induce apoptosis and cell cycle arrest in cancer cells.[5]
Inhibition of PIM-1 Kinase
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development. Several 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, demonstrating significant cytotoxic effects against cancer cells.
Quantitative Biological Activity Data
The following tables summarize the in vitro cytotoxic activities of several 3-cyanopyridine derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of 2-oxo-3-cyanopyridine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 5c | PC-3 (Prostate) | ~half of 5-FU | [7] |
| MDA-MB-231 (Breast) | ~half of 5-FU | [7] | |
| HepG2 (Liver) | ~half of 5-FU | [7] | |
| 5e | PC-3 (Prostate) | ~2x more active than 5-FU | [7] |
| MDA-MB-231 (Breast) | ~2.6x more active than 5-FU | [7] | |
| HepG2 (Liver) | comparable to 5-FU | [7] | |
| 9o | Huh7 (Liver) | 2.4 | [4] |
| U251 (Glioma) | 17.5 | [4] | |
| A375 (Melanoma) | 7.2 | [4] |
Table 2: Cytotoxic Activity of 2-amino-3-cyanopyridine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 10n | Huh7 (Liver) | 5.9 | [4] |
| U251 (Glioma) | 6.0 | [4] | |
| A375 (Melanoma) | 7.2 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Applications in Materials Science
While the primary focus of research on this compound has been in the pharmaceutical sector, its unique electronic and structural properties also make it a candidate for applications in materials science. The cyanopyridine moiety is known to be a useful component in the design of functional materials, including those with interesting optical and electronic properties. Further exploration in this area could lead to the development of novel organic materials for various applications.
Experimental Workflow
The development of new bioactive compounds from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, rich reactivity, and the demonstrated biological activity of its derivatives make it a compound of great interest for further research and development. The ability of its derivatives to target key cancer-related pathways, such as those involving Survivin and PIM-1 kinase, underscores its importance in the quest for new and effective therapeutic agents. Future investigations into the diverse chemical space accessible from this scaffold are likely to uncover novel compounds with a wide range of applications.
References
- 1. This compound CAS#: 35441-10-2 [m.chemicalbook.com]
- 2. This compound | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 7. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of 2,6-Dihydroxy-3-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a known synthetic pathway for 2,6-dihydroxy-3-cyanopyridine, a valuable heterocyclic compound. The document details the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow. While the historical initial discovery and synthesis of this compound are not definitively established in readily available literature, this guide offers a practical and detailed methodology for its preparation.
Core Synthesis and Discovery
This compound, also known as 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative. The pyridine scaffold is a fundamental motif in medicinal chemistry, appearing in numerous pharmaceuticals. The strategic placement of hydroxyl and cyano groups on the pyridine ring imparts specific chemical properties that make it an interesting building block for drug discovery and materials science.
While a singular, definitive "discovery" paper for this specific compound is not easily identifiable through broad searches, its synthesis falls within the broader class of reactions for preparing substituted pyridones. Modern synthetic methods provide reliable and scalable routes to this compound.
Quantitative Data
The following table summarizes the key quantitative data for a known synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄N₂O₂ | [1][2] |
| Molecular Weight | 136.11 g/mol | [1][2] |
| Yield | 86.5% | |
| Appearance | White solid | |
| CAS Number | 35441-10-2 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic method.
Materials:
-
1,3-Dibenzyluracil
-
Cyanoacetamide
-
Sodium methoxide
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a 2000 L reaction flask, add 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq.), and sodium methoxide.
-
Solvent Addition: Add 2556.6 g (2.5 eq.) of liquid ammonia and 800 mL of methanol to the reaction flask and begin stirring.
-
Reaction Conditions: Increase the temperature of the reaction system to 45-50 °C and maintain this temperature for 6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up 1: Once the reaction is complete, cool the reaction solution to 20-30 °C.
-
Filtration 1: Filter the reaction mixture and wash the filter cake with 100 mL of methanol.
-
Purification 1: Transfer the filter cake to a 2000 L reaction flask with 800 g of water. Heat the mixture to 70-75 °C.
-
Crystallization 1: Slowly cool the solution to 0-5 °C and maintain this temperature for 2 hours.
-
Filtration 2: Perform a filtration and wash the filter cake with an appropriate amount of ice water to obtain 2,6-dihydroxynicotinonitrile monosodium salt dihydrate.
-
Acidification: At a controlled temperature of 20-30 °C, slowly add the filter cake to an aqueous hydrochloric acid solution (prepared from 480 g of water and 66.6 g of concentrated hydrochloric acid).
-
Crystallization 2: Hold the crystallization at 20-30 °C for 1 hour.
-
Cooling: Continue to cool the crystallization to 0-5 °C and maintain for 2 hours.
-
Final Filtration: Withdraw the filtration and wash the filter cake with an appropriate amount of ice water.
-
Drying: After drying, 74.5 g of a white solid, 3-cyano-2,6-dihydroxypyridine, is obtained with a yield of 86.5%.
Visualizations
Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
Logical Relationship of Reactants to Product
This diagram shows the relationship between the starting materials and the final product.
Caption: Key reactants leading to the final product.
References
Methodological & Application
Protocol for the Synthesis of Substituted Pyridines using 2,6-Dihydroxy-3-cyanopyridine
Application Note
This document provides a comprehensive protocol for the synthesis of a diverse range of substituted pyridines, commencing from the readily available starting material, 2,6-dihydroxy-3-cyanopyridine. This protocol is designed for researchers, scientists, and professionals in drug development who are interested in the preparation of novel pyridine-based compounds for potential therapeutic applications. The synthetic strategy involves a two-step process: the conversion of this compound to the highly reactive intermediate, 2,6-dichloro-3-cyanopyridine, followed by nucleophilic aromatic substitution (SNAr) reactions to introduce various functionalities at the 2- and 6-positions of the pyridine ring.
The pyridine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. The ability to introduce a wide array of substituents onto the pyridine ring allows for the fine-tuning of physicochemical properties and biological activities, making this protocol a valuable tool in medicinal chemistry and drug discovery.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for substituted pyridines.
Step 1: Synthesis of 2,6-Dichloro-3-cyanopyridine
This initial step involves the conversion of the hydroxyl groups of this compound into chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Experimental Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene (optional, as a solvent)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.
-
Solvent-free approach: Add phosphorus oxychloride (POCl₃) in a 1:1 molar ratio to the this compound. To this mixture, add one equivalent of pyridine.
-
Solvent-based approach: Suspend this compound in a suitable solvent such as toluene. Add phosphorus oxychloride (POCl₃) in excess (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux (typically 100-110 °C for the solvent-based approach, or 140-160 °C for the solvent-free approach in a sealed reactor) and maintain the temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,6-dichloro-3-cyanopyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for Chlorination Reaction:
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dihydroxy-3-nitropyridine | POCl₃ | Toluene | 110 | 4 | 92 | |
| Various Hydroxypyridines | POCl₃ (equimolar) | None | 140-160 | 2 | 85-96 | [1] |
Step 2: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution
The 2,6-dichloro-3-cyanopyridine synthesized in the previous step is a versatile intermediate for the introduction of various nucleophiles at the 2- and 6-positions. The substitution can be controlled to achieve mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile.
General Reaction Scheme
Caption: General scheme for nucleophilic substitution.
Experimental Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
2,6-Dichloro-3-cyanopyridine
-
Nucleophile (e.g., primary amine, secondary amine, aniline, alcohol, thiol)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF), ethanol (EtOH), isopropanol (IPA))
-
Round-bottom flask
-
Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3-cyanopyridine in an appropriate solvent.
-
Add the desired nucleophile (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).
-
Add a suitable base (1 to 3 equivalents).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and stir for the required time (typically 1-24 hours). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up. Typically, this involves partitioning the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyridine.
Quantitative Data for Nucleophilic Substitution Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 12 | 2-Anilino-6-chloro-3-cyanopyridine derivative | 85 | |
| Piperidine | TEA | ACN | 80 | 6 | 2-Piperidinyl-6-chloro-3-cyanopyridine | 92 | |
| Morpholine | DIPEA | THF | 65 | 8 | 2-Morpholinyl-6-chloro-3-cyanopyridine | 88 | |
| Sodium Methoxide | Methanol | Methanol | 65 | 4 | 2-Methoxy-6-chloro-3-cyanopyridine | 90 | |
| Benzylamine | K₂CO₃ | DMF | 80 | 10 | 2-Benzylamino-6-chloro-3-cyanopyridine | 89 | |
| Ethanol | NaH | THF | 65 | 12 | 2-Ethoxy-6-chloro-3-cyanopyridine | 82 | |
| Aniline | Cs₂CO₃ | DMF | 120 | 24 | 2,6-Dianilino-3-cyanopyridine | 75 | |
| Propan-2-ol | NaH | THF | 65 | 12 | 2-Isopropoxy-6-chloro-3-cyanopyridine | 78 | |
| Ethyl bromoacetate | Cs₂CO₃ | DMF | 80 | 6 | 2-(Carboethoxymethoxy)-3-cyanopyridine derivative | 95 | [2][3] |
| Propargyl bromide | Cs₂CO₃ | DMF | 80 | 6 | 2-(Propargyloxy)-3-cyanopyridine derivative | 87 | [2][3] |
Note on Regioselectivity:
For unsymmetrical 2,6-dihalopyridines or when using one equivalent of a nucleophile, the regioselectivity of the substitution can be influenced by the electronic nature of the substituent at the 3-position and the nature of the nucleophile. The electron-withdrawing cyano group activates both the 2- and 6-positions for nucleophilic attack. In many cases, a mixture of isomers may be obtained, requiring careful purification.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of POCl₃ with water is a highly exothermic process. It should be performed slowly and with adequate cooling.
-
Many of the solvents and reagents used are flammable and/or toxic. Handle with care and in accordance with standard laboratory safety procedures.
-
Reactions involving sodium hydride (NaH) should be conducted under an inert atmosphere as it is highly reactive with water and moisture.
This protocol provides a robust and versatile platform for the synthesis of a wide variety of substituted pyridines from this compound. The resulting compounds can serve as valuable building blocks for the development of new chemical entities with potential applications in medicine and materials science.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,6-Dihydroxy-3-cyanopyridine as a Scaffold in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2,6-dihydroxy-3-cyanopyridine scaffold and its derivatives in the discovery of novel kinase inhibitors. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold for designing potent and selective ATP-competitive kinase inhibitors.[1] This document outlines the synthesis, biological evaluation, and structure-activity relationships of cyanopyridine-based compounds targeting various kinases implicated in cancer and other diseases.
Introduction to Cyanopyridine Scaffolds in Kinase Inhibition
The 3-cyanopyridine moiety is a key structural feature in a variety of kinase inhibitors.[2][3] Its derivatives have demonstrated significant inhibitory activity against several important kinase targets, including Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][4] The cyanopyridine core often serves as a crucial hinge-binding element, a common interaction mode for ATP-competitive inhibitors.[1] The versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Inhibitory Activity of Cyanopyridine Derivatives
The following tables summarize the in vitro potency of various kinase inhibitors based on the cyanopyridine scaffold.
Table 1: PIM-1 Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| 12 | PIM-1 | 14.3 | [1] |
| 6 | PIM-1 | 19.4 | [1] |
| 13 | PIM-1 | 19.8 | [1] |
| 11 | PIM-1 | 42.3 | [1] |
| Compound 4 | PIM-1 | 11.4 | [4] |
| Compound 10 | PIM-1 | 17.2 | [4] |
| Compound 11 | PIM-1 | 21.4 | [4] |
| Compound 6 | PIM-1 | 34.6 | [4] |
Table 2: VEGFR-2 and HER-2 Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| 5e | VEGFR-2 | 0.124 | [2] |
| 5a | VEGFR-2 | 0.217 | [2] |
| 5e | HER-2 | 0.077 | [2] |
| 5a | HER-2 | 0.168 | [2] |
Table 3: CDK2 Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4 | CDK2/cyclin A2 | 0.24 | [1] |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 | [1] |
| 11 | CDK2/cyclin A2 | 0.50 | [1] |
| 1 | CDK2/cyclin A2 | 0.57 | [1] |
| 8 | CDK2/cyclin A2 | 0.65 | [1] |
| 14 | CDK2/cyclin A2 | 0.93 | [1] |
Table 4: Cytotoxicity of Cyanopyridine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5e | MCF-7 (Breast) | 1.39 | [2] |
| 5a | MCF-7 (Breast) | 1.77 | [2] |
| 6b | HepG2 (Liver) | 2.68 | [2] |
| 5a | HepG2 (Liver) | 2.71 | [2] |
| Compound 4 | MCF-7 (Breast) | 0.57 | [4] |
| Compound 11 | MCF-7 (Breast) | 1.31 | [4] |
| Compound 11 | HepG2 (Liver) | 0.99 | [4] |
| Compound 4 | HepG2 (Liver) | 1.13 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives
This protocol describes a general method for the synthesis of cyanopyridone derivatives, which can serve as key intermediates for more complex kinase inhibitors.[2]
Materials:
-
Substituted aromatic aldehyde
-
Malononitrile
-
2-cyano-N-(substituted)acetamide
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted aromatic aldehyde, malononitrile, and the appropriate 2-cyano-N-(substituted)acetamide in ethanol.
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[2]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a cyanopyridine derivative against a specific protein kinase.[1][4]
Materials:
-
Kinase of interest (e.g., PIM-1, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (cyanopyridine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO as a vehicle control.
-
Kinase/Substrate Addition: Add 2 µL of the kinase and substrate mixture to each well.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized cyanopyridine derivatives on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (cyanopyridine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General workflow for kinase inhibitor drug discovery.
Caption: Simplified PIM-1 kinase signaling pathway.
Caption: VEGFR-2 and HER-2 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicomponent Reactions of 2,6-Dihydroxy-3-cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2,6-dihydroxy-3-cyanopyridine and its analogs as versatile building blocks in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds with significant biological activities. The focus is on the one-pot synthesis of pyranopyridine derivatives, which have shown promise as antioxidant, antifungal, and anticancer agents.
Introduction
Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[1] this compound, which exists in tautomeric equilibrium with 3-cyano-6-hydroxy-2(1H)-pyridone, is an excellent nucleophile for such reactions. Its derivatives, particularly 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, serve as key precursors for the synthesis of fused heterocyclic systems like pyrano[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[2][3][4]
Application: One-Pot Synthesis of Pyrano[2,3-b]pyridine Derivatives
A prominent application of this compound derivatives is in the three-component synthesis of highly functionalized pyrano[2,3-b]pyridines. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a 3-cyano-6-hydroxy-2-pyridone derivative. The reaction proceeds efficiently under various catalytic conditions, offering high yields and operational simplicity.[2]
Reaction Scheme
The general reaction scheme for the synthesis of pyrano[2,3-b]pyridine derivatives is illustrated below. This one-pot procedure involves the initial Knoevenagel condensation of the aromatic aldehyde and malononitrile, followed by a Michael addition of the 3-cyano-6-hydroxy-2-pyridone, and subsequent intramolecular cyclization and tautomerization to yield the final product.
Caption: General workflow for the one-pot synthesis of pyranopyridine derivatives.
Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of Pyrano[2,3-b]pyridines
This protocol provides a general method for the synthesis of 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives.
Materials:
-
3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Catalyst (e.g., triethylamine, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
A mixture of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, the aromatic aldehyde, malononitrile, and the catalyst is prepared in the selected solvent.
-
The reaction mixture is then heated under reflux or irradiated in a microwave reactor.[2][5]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Quantitative Data: Reaction Yields
The one-pot synthesis of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one is highly efficient, often providing excellent yields under various conditions.
| Catalyst/Condition | Solvent | Time | Yield (%) | Reference |
| K2CO3 / Microwave | 50% aq. EtOH | 10-20 min | 84-90 | [2] |
| K2CO3 / Solar Thermal | 50% aq. EtOH | 2-3 h | 90-96 | [2] |
| γ-Fe2O3@HAp-TUD MNPs | Solvent-free | - | High | [2] |
| Triethylamine | Ethanol | - | High | [2] |
Biological Applications and Signaling Pathways
Derivatives synthesized through these multicomponent reactions exhibit a range of biological activities, making them attractive candidates for drug discovery programs.
Antioxidant and Antifungal Activity
Several synthesized pyrano[2,3-b]pyridine derivatives have been evaluated for their antioxidant properties using the DPPH free-radical scavenging assay.[2] Additionally, their antifungal capacity against pathogens such as Fusarium oxysporum has been demonstrated.[2]
| Compound Type | Activity | IC50 / Result | Reference |
| Pyrano[2,3-b]pyridines | Antioxidant (DPPH) | 0.140 ± 0.003 to 0.751 ± 0.008 mg/mL | [2] |
| Pyrano[2,3-b]pyridines | Antifungal (F. oxysporum) | Reasonable activity | [2] |
Anticancer Activity and Targeted Signaling Pathways
Cyanopyridone-based compounds, including fused systems like pyridopyrimidines, have been identified as potent anticancer agents.[6] Some of these molecules act as dual inhibitors of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6][7] Others have been shown to target the EGFR/BRAF signaling cascade.[8]
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF leads to downstream signaling that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a key strategy in cancer therapy to block tumor blood supply.[6][9]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,6-Dihydroxy-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the derivatization of 2,6-dihydroxy-3-cyanopyridine, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols focus on the modification of the hydroxyl groups via O-alkylation and O-acylation, yielding ether and ester derivatives, respectively.
Overview of Derivatization Strategies
This compound exists in tautomeric equilibrium with its pyridone form, predominantly as 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. Derivatization reactions primarily target the nucleophilic oxygen atoms of the hydroxyl/oxo groups.
Signaling Pathway for Derivatization
Caption: General pathways for O-alkylation and O-acylation of this compound.
Experimental Protocols
O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 2,6-dialkoxy-3-cyanopyridine derivatives through a Williamson ether synthesis, which involves the reaction of the deprotonated hydroxyl groups with an alkyl halide.
Caption: Step-by-step workflow for the O-alkylation of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.5 eq.) or sodium hydride (NaH) (2.2 eq., 60% dispersion in mineral oil), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, ethyl bromide) (2.5 eq.) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired O-alkylated derivative.
| Entry | Alkyl Halide | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | 60 | 6 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | 70 | 8 | 78 |
| 3 | Benzyl Bromide | NaH | 80 | 12 | 72 |
O-Acylation
This protocol outlines the synthesis of 2,6-diacyloxy-3-cyanopyridine derivatives via acylation of the hydroxyl groups using an acylating agent in the presence of a base.
Caption: Step-by-step workflow for the O-acylation of this compound.
-
Reaction Setup: Suspend this compound (1.0 eq.) in a suitable solvent, which also acts as a base, such as pyridine (0.2 M concentration), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acylation: Add the acylating agent, for instance, acetic anhydride or benzoyl chloride (2.5 eq.), dropwise to the cooled suspension with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product and quench any unreacted acylating agent.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute aqueous hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure O-acylated derivative.
| Entry | Acylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 0 to RT | 4 | 92 |
| 2 | Propionyl Chloride | Pyridine | 0 to RT | 5 | 88 |
| 3 | Benzoyl Chloride | Pyridine | 0 to RT | 6 | 85 |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents and reagents are sensitive to moisture; handle them under an inert atmosphere.
-
Strong bases like sodium hydride are highly reactive and should be handled with extreme care.
-
Acylating agents can be corrosive and lachrymatory. Avoid inhalation and skin contact.
Application Notes and Protocols: Leveraging 2,6-Dihydroxy-3-cyanopyridine in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,6-dihydroxy-3-cyanopyridine as a versatile starting material in the synthesis of potent anticancer agents. The inherent reactivity of this precursor allows for the generation of a diverse library of substituted cyanopyridine derivatives targeting various cancer-associated signaling pathways.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure is characterized by the presence of a cyanopyridine core functionalized with two hydroxyl groups, rendering it susceptible to a variety of chemical transformations. A key feature of this compound is its existence in tautomeric equilibrium with 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, a prevalent scaffold in numerous biologically active molecules. This property, combined with the reactivity of the hydroxyl and cyano groups, makes it an ideal starting point for the synthesis of diverse anticancer compounds. These derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines by modulating critical signaling pathways, including STAT3, PIM-1 kinase, VEGFR-2, and HER-2.
Synthetic Strategies and Key Intermediates
The primary synthetic utility of this compound lies in its conversion to key intermediates, which can then be further elaborated to yield the final anticancer agents. A common and effective strategy involves the chlorination of the hydroxyl groups to introduce reactive sites for subsequent nucleophilic substitution reactions.
A general workflow for the utilization of this compound in the synthesis of anticancer agents is depicted below:
Application of 2,6-Dihydroxy-3-cyanopyridine in Carbonic Anhydrase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate 2,6-dihydroxy-3-cyanopyridine and its derivatives as potential inhibitors of carbonic anhydrase (CA), a key enzyme family involved in various physiological and pathological processes.
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their role in pH regulation, CO2 homeostasis, and ion transport makes them significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4] The inhibition of specific CA isoforms is a critical area of drug discovery. Pyridine derivatives have emerged as a promising class of CA inhibitors.[5][6] This document outlines the protocols for screening and characterizing such compounds, with a focus on derivatives of 3-cyanopyridine.
Quantitative Data on Pyridine-Based Carbonic Anhydrase Inhibitors
While specific inhibitory data for this compound against carbonic anhydrase isoforms is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related 2-amino-3-cyanopyridine derivatives against two key human carbonic anhydrase isoforms, hCA I and hCA II. This data serves as a valuable reference for researchers investigating novel pyridine-based inhibitors.
| Compound | Target Isoform | IC50 (µM) | Ki (µM) |
| 2-amino-3-cyano-4-(aryl)-pyridine derivative 5b | hCA I | 34 | - |
| 2-amino-3-cyano-4-(aryl)-pyridine derivative 5d | hCA I | 33 | - |
| 2-amino-3-cyano-4-(aryl)-pyridine derivative 5d | hCA II | 56 | - |
| Novel 2-amino-3-cyanopyridine derivative 7b | hCA II | - | 2.56 |
| Novel 2-amino-3-cyanopyridine derivative 7d | hCA I | - | 2.84 |
Data sourced from studies on 2-amino-3-cyanopyridine derivatives, which provide a basis for investigating similarly structured compounds.[2][7]
Experimental Protocols
A common and reliable method for screening carbonic anhydrase inhibitors is the colorimetric assay based on the esterase activity of CA.[8]
Protocol: Carbonic Anhydrase Inhibitor Screening Assay (Esterase Activity)
1. Principle:
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 405 nm. A decrease in the rate of this reaction in the presence of a test compound indicates inhibition of the enzyme.[8]
2. Materials and Reagents:
-
Human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
3. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4.
-
Enzyme Solution: Dissolve the carbonic anhydrase enzyme in the assay buffer to a final concentration of approximately 1-2 µM. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO. Just before use, dilute the stock solution with the assay buffer to the desired final concentration (e.g., 0.5-1 mM).
-
Test Compound and Reference Inhibitor Solutions: Dissolve the test compound and the reference inhibitor in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of these stock solutions in the assay buffer to achieve a range of final concentrations for testing.
4. Assay Procedure:
-
Plate Setup:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Enzyme solution and assay buffer.
-
Test Compound: Enzyme solution and the desired concentration of the test compound.
-
Reference Inhibitor: Enzyme solution and the desired concentration of the reference inhibitor.
-
-
Add the appropriate solutions to the wells of the 96-well plate. The final volume in each well should be consistent (e.g., 200 µL).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
5. Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizations
Experimental Workflow for Screening Carbonic Anhydrase Inhibitors
The following diagram illustrates the general workflow for screening potential carbonic anhydrase inhibitors like this compound.
Caption: Workflow for CA inhibitor screening.
Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma
Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma. They act by reducing the production of aqueous humor in the eye, which in turn lowers intraocular pressure (IOP), a major risk factor for the disease.[3][9] The following diagram depicts the simplified signaling pathway.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Testing of 2,6-Dihydroxy-3-cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary antimicrobial screening of novel 2,6-dihydroxy-3-cyanopyridine derivatives. The protocols outlined below describe standard methods for determining the antimicrobial efficacy of these compounds, including the measurement of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition. While robust data on the specific this compound scaffold is still emerging, the protocols provided are widely applicable. The quantitative data presented is based on structurally related 2-amino-3-cyanopyridine derivatives to serve as a reference and guide for expected outcomes.[1][2]
Introduction
The pyridine scaffold is a critical pharmacophore in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including antimicrobial effects.[1][2] The cyanopyridine moiety, in particular, has been identified as a key structural feature in compounds with potential antibacterial and antifungal properties.[3] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and this compound derivatives represent a promising, yet underexplored, class of compounds. These application notes are designed to facilitate the standardized testing of these derivatives to evaluate their potential as new antimicrobial agents.
Data Presentation: Antimicrobial Activity of Related Cyanopyridine Derivatives
Disclaimer: The following data is for structurally related 2-amino-3-cyanopyridine derivatives and should be used as a reference for experimental design. The actual activity of this compound derivatives may vary.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Reference Cyanopyridine Derivatives (µg/mL) [2]
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Cyanopyridine 5a | Staphylococcus aureus | 125 | 250 |
| Bacillus subtilis | 64.5 | 125 | |
| Cyanopyridine 5b | Staphylococcus aureus | 125 | 250 |
| Bacillus subtilis | 64.5 | 125 | |
| Pyrimidine 6b | Staphylococcus aureus | 64.5 | 125 |
| Bacillus subtilis | 64.5 | 125 | |
| Ciprofloxacin | Staphylococcus aureus | 4 | 8 |
| Bacillus subtilis | 4 | 8 |
Table 2: Zone of Inhibition of Reference Cyanopyridine Derivatives (mm) [2]
| Compound | Staphylococcus aureus | Bacillus subtilis |
| Cyanopyridine 5a | 18.5 | 17 |
| Cyanopyridine 5b | 18.5 | 17 |
| Pyrimidine 6b | 21 | 20.5 |
| Ciprofloxacin | 25 | 27 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound.
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.
-
Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.
-
Include a positive control (a known antibiotic) and a negative control (wells with broth and inoculum but no compound).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: Disk Diffusion (Kirby-Bauer) Susceptibility Test
This method assesses the susceptibility of bacteria to the test compounds by measuring the diameter of the zone of growth inhibition around a compound-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds at a known concentration
-
Positive control antibiotic disks
-
Forceps
-
Incubator (37°C)
-
Ruler or caliper
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Place a standard antibiotic disk as a positive control.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Visualizations
References
Application Notes and Protocols for Kinase Assay Using a 2,6-Dihydroxy-3-cyanopyridine-based Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors is a major focus in drug discovery.[1][3] Among the diverse chemical scaffolds explored, 3-cyanopyridine-based compounds have emerged as a promising class of kinase inhibitors, with some derivatives showing potent activity against kinases such as Pim-1, VEGFR-2, and HER-2.[4][5]
These application notes provide a detailed protocol for conducting a biochemical kinase assay to evaluate the inhibitory activity of a 2,6-dihydroxy-3-cyanopyridine-based compound. The described method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction, providing a robust and high-throughput compatible way to determine inhibitor potency.[6][7][8]
Signaling Pathway of a Target Kinase: Pim-1
Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation. It is often overexpressed in various cancers. The following diagram illustrates a simplified signaling pathway involving Pim-1, a known target for cyanopyridine-based inhibitors.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 7. ebiotrade.com [ebiotrade.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes Derived from 2,6-Dihydroxy-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dihydroxy-3-cyanopyridine scaffold presents a versatile platform for the development of novel fluorescent probes. The electron-withdrawing cyano group, coupled with the electron-donating hydroxyl groups, establishes an intrinsic "push-pull" electronic system, which is a common feature in many fluorophores. Strategic modification of the hydroxyl groups allows for the fine-tuning of the photophysical properties and the introduction of specific recognition moieties for the detection of various analytes. This document provides a comprehensive guide to the synthesis of a fluorescent probe from this compound and its application in sensing metal ions and pH.
Proposed Synthesis of a Novel Fluorescent Probe: 2,6-Bis(4-(dimethylamino)phenyl)-3-cyanopyridine
A plausible and efficient synthetic route to a highly fluorescent probe from this compound involves a two-step process: a chlorination reaction followed by a double Suzuki-Miyaura cross-coupling reaction. This approach is well-established for the functionalization of pyridine rings.[1]
Caption: Synthetic workflow for the proposed fluorescent probe.
Experimental Protocol: Synthesis
Part 1: Synthesis of 2,6-Dichloro-3-cyanopyridine
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.50 g, 10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask. Then, add phosphorus pentachloride (PCl₅, 4.16 g, 20 mmol) portion-wise while stirring. The addition of PCl₅ is exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2,6-dichloro-3-cyanopyridine as a solid.
Part 2: Synthesis of 2,6-Bis(4-(dimethylamino)phenyl)-3-cyanopyridine
-
Reaction Setup: To a 50 mL Schlenk flask, add 2,6-dichloro-3-cyanopyridine (0.86 g, 5 mmol), 4-(dimethylamino)phenylboronic acid (1.81 g, 11 mmol), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.29 g, 0.25 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 24 hours under the inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final fluorescent probe.
Application Notes
Detection of Metal Ions via Chelation-Enhanced Fluorescence (CHEF)
The synthesized probe, featuring two pyridine nitrogen atoms and a cyano group, can act as a potential chelating agent for various metal ions. Upon binding to a metal ion, the probe's conformational rigidity is expected to increase, leading to a significant enhancement in its fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Caption: Proposed CHEF mechanism for metal ion detection.
Protocol for Metal Ion Detection:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (1 mM) in a suitable solvent such as DMSO or acetonitrile. Prepare stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water.
-
Working Solutions: In a series of cuvettes, add a buffer solution (e.g., 10 mM HEPES, pH 7.4). Add an aliquot of the probe stock solution to each cuvette to a final concentration of 10 µM.
-
Titration: Add increasing concentrations of the metal ion stock solution to the cuvettes.
-
Measurement: After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensitivity and limit of detection.
pH Sensing via Intramolecular Charge Transfer (ICT)
The presence of the electron-donating dimethylamino groups and the electron-withdrawing cyanopyridine core creates a strong intramolecular charge transfer (ICT) character in the excited state. The protonation and deprotonation of the pyridine nitrogen and the dimethylamino groups at different pH values will modulate the ICT process, leading to changes in the fluorescence emission wavelength and intensity. This makes the probe a potential ratiometric or "turn-on" pH sensor.
Caption: Proposed mechanism for pH sensing via ICT modulation.
Protocol for pH Measurement:
-
Stock Solution: Prepare a stock solution of the fluorescent probe (1 mM) in DMSO.
-
Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 12).
-
Sample Preparation: In a series of cuvettes, add the different pH buffer solutions. Add a small aliquot of the probe stock solution to each cuvette to a final concentration of 10 µM.
-
Measurement: Record the fluorescence emission spectrum for each sample.
-
Data Analysis: Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths for a ratiometric probe) against the pH to generate a pH calibration curve and determine the pKa of the probe.
Quantitative Data Summary
The following table summarizes representative photophysical properties of fluorescent probes with similar structural motifs to the one proposed. This data provides an estimate of the expected performance.
| Property | Representative Value | Notes |
| Excitation Wavelength (λex) | 380 - 450 nm | Dependent on solvent polarity and substitution on the aromatic rings. |
| Emission Wavelength (λem) | 480 - 600 nm | Exhibits solvatochromism; emission is typically red-shifted in more polar solvents. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Can be low in the "off" state and significantly higher in the "on" state (e.g., upon metal binding). |
| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M⁻¹cm⁻¹ | Typical for π-conjugated systems. |
| Limit of Detection (LOD) | 10 nM - 1 µM | For metal ion sensing, dependent on the binding affinity. |
Conclusion
This compound is a promising and accessible starting material for the synthesis of novel fluorescent probes. The proposed synthetic route via chlorination and Suzuki-Miyaura coupling offers a straightforward method to produce a highly functionalized cyanopyridine derivative. The resulting probe is anticipated to exhibit sensitivity to its local environment, making it a valuable tool for the detection of metal ions and for pH measurements in various research and development settings. The provided protocols offer a solid foundation for the synthesis and application of this new class of fluorescent sensors.
References
Application Notes and Protocols: 2,6-Dihydroxy-3-cyanopyridine as a Key Intermediate in the Synthesis of Gemifloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dihydroxy-3-cyanopyridine derivatives as pivotal intermediates in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin. Detailed experimental protocols for the multi-step synthesis, quantitative data, and a summary of the drug's mechanism of action are presented to facilitate research and development in antibacterial drug discovery.
Introduction
This compound and its analogs are versatile heterocyclic building blocks in medicinal chemistry. Their unique electronic and structural features make them ideal precursors for the synthesis of a variety of pharmaceutical compounds. Notably, the fluorinated derivative, 2,6-dihydroxy-3-cyano-5-fluoropyridine, serves as a crucial starting material for the synthesis of Gemifloxacin, a potent antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.
Gemifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism contributes to its high efficacy and reduced potential for the development of bacterial resistance.[4][5]
This document outlines the synthetic pathway from 2,6-dihydroxy-3-cyano-5-fluoropyridine to Gemifloxacin, providing detailed experimental procedures and summarizing key quantitative data.
Synthetic Pathway Overview
The synthesis of Gemifloxacin from 2,6-dihydroxy-3-cyano-5-fluoropyridine is a multi-step process that can be broadly divided into two key stages:
-
Formation of the Naphthyridine Core: This stage involves the conversion of the initial pyridine derivative into the core heterocyclic structure of Gemifloxacin, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
-
Side Chain Introduction and Final Product Formation: This final stage involves the coupling of the naphthyridine core with the appropriate side chain, followed by deprotection and salt formation to yield the active pharmaceutical ingredient.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for Gemifloxacin.
Experimental Protocols
Stage 1: Formation of the Naphthyridine Core
Step 1.1: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine
This procedure is adapted from patent literature describing the chlorination of the dihydroxy pyridine derivative.[6]
Materials:
-
2,6-Dihydroxy-3-cyano-5-fluoropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
To a reaction vessel containing phosphorus oxychloride, add phosphorus pentachloride with cooling.
-
Slowly add dried 2,6-dihydroxy-3-cyano-5-fluoropyridine to the mixture.
-
Heat the mixture to reflux and maintain for 20-24 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Distill off the excess phosphorus oxychloride under vacuum.
-
Dilute the resulting suspension with methylene chloride and cool to 5-10°C.
-
Isolate the product, 2,6-dichloro-3-cyano-5-fluoropyridine, by filtration and wash with cold methylene chloride.
Step 1.2: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid
This step involves the hydrolysis of the cyanopyridine to the corresponding carboxylic acid.[7]
Materials:
-
2,6-Dichloro-3-cyano-5-fluoropyridine
-
50% Aqueous sodium hydroxide (NaOH)
-
37% Hydrochloric acid (HCl)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Slurry the 2,6-dichloro-3-cyano-5-fluoropyridine from the previous step with water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution with a pH of 10.
-
Cool the solution and extract twice with methylene chloride to remove any organic impurities.
-
Remove residual methylene chloride from the aqueous phase by vacuum.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 with 37% hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.
Step 1.3: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This step involves the construction of the core naphthyridine ring system. The synthesis of this intermediate from 2,6-dichloro-5-fluoronicotinic acid is a known process in the synthesis of various fluoroquinolone antibiotics.
(Note: A detailed, step-by-step protocol for this specific transformation from 2,6-dichloro-5-fluoronicotinic acid is complex and proprietary, often involving multiple intermediate steps not fully detailed in publicly available literature. However, the general transformation involves reaction with a cyclopropylamine derivative and subsequent ring closure reactions.)
Stage 2: Side Chain Introduction and Final Product Formation
Step 2.1: Synthesis of Protected Gemifloxacin Intermediate
This procedure is a general representation based on patent literature for the synthesis of Gemifloxacin.[8][9]
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
-
4-(Aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (or a protected derivative)
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve 4-(aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride in methanol and add triethylamine dropwise at room temperature.
-
To this solution, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
-
Heat the reaction mixture to reflux temperature and maintain until the reaction is complete (monitored by HPLC).
-
Cool the reaction mass, and the crude protected Gemifloxacin intermediate can be isolated by filtration or evaporation of the solvent.
Step 2.2: Deprotection and Formation of Gemifloxacin
Materials:
-
Protected Gemifloxacin Intermediate
-
Appropriate deprotecting agent (e.g., acid or base depending on the protecting group used)
-
Sodium hydroxide solution (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Acetonitrile
-
Water
Procedure:
-
Treat the protected Gemifloxacin intermediate with a suitable deprotecting agent.
-
After deprotection is complete, adjust the pH of the solution. For instance, add a sodium hydroxide solution to make it basic, followed by acidification with hydrochloric acid to a specific pH to precipitate the product.[10]
-
Filter the precipitated solid and wash with water to obtain wet Gemifloxacin.
-
The wet product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
-
Dry the purified product under vacuum to obtain Gemifloxacin free base.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key synthetic steps. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Chlorination | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | 2,6-Dichloro-3-cyano-5-fluoropyridine | ~67% | 72.6% | [11] |
| Hydrolysis | 2,6-Dichloro-5-fluoronicotinoyl chloride | 2,6-Dichloro-5-fluoronicotinic acid | 71% | 99.4% | [7] |
| Side Chain Coupling & Deprotection to Gemifloxacin Mesylate (from naphthyridine core) | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid | 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid mesylate | ~72.4% | >99.5% | [8] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Gemifloxacin's antibacterial activity stems from its ability to disrupt bacterial DNA replication. It achieves this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][12]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.
Gemifloxacin stabilizes the covalent complex formed between these enzymes and the bacterial DNA.[13] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks ultimately triggers cell death.[10]
The dual-targeting nature of Gemifloxacin, effectively inhibiting both enzymes, is a key factor in its potent activity against a broad spectrum of bacteria, including strains resistant to other fluoroquinolones that may only target one of these enzymes.[4][5]
Caption: Mechanism of action of Gemifloxacin.
References
- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]
- 4. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 9. Synthesis Of Gemifloxacin [quickcompany.in]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 12. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dihydroxy-3-cyanopyridine
Welcome to the technical support center for the synthesis of 2,6-Dihydroxy-3-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your cyanoacetamide or the β-ketoester (e.g., ethyl acetoacetate) can significantly impact the reaction efficiency by participating in side reactions. Ensure the purity of your reagents before commencing the synthesis.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium ethoxide or sodium methoxide are commonly used to deprotonate the active methylene group of cyanoacetamide. Insufficient base will lead to incomplete reaction, while a large excess can promote side reactions.
-
Reaction Temperature and Time: The reaction temperature influences the rate of both the desired condensation and potential side reactions. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition from prolonged heating.
-
Solvent Quality: The presence of water in the solvent can hydrolyze the nitrile group or interfere with the base. Using anhydrous solvents is highly recommended.
Q2: I am observing the formation of significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common cause of low yields. Potential side reactions in the synthesis of this compound include:
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid under basic or acidic conditions, especially if water is present in the reaction mixture. To mitigate this, use anhydrous solvents and control the reaction time. An advanced approach for similar syntheses utilizes ammonium carbonate in an aqueous medium, which can act as both a nitrogen source and a buffer to minimize hydrolysis.[1]
-
Self-condensation of the β-ketoester: The β-ketoester can undergo self-condensation (a Claisen condensation) in the presence of a strong base. This can be minimized by the slow, controlled addition of the β-ketoester to the mixture of the base and cyanoacetamide.
-
Polymerization: Cyanopyridines can potentially polymerize under harsh reaction conditions.[1] Strict temperature control is essential to prevent localized overheating that might initiate polymerization.[1]
Q3: I'm having difficulty with the purification of the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to its polarity. Effective purification strategies include:
-
Recrystallization: If the product is a solid, recrystallization is a highly effective method for achieving high purity.[2] Due to the polar nature of the dihydroxy-substituted pyridine ring, polar solvents are likely to be required. Experiment with solvents such as water, ethanol, or mixtures of water and ethanol.
-
Acid-Base Extraction: The dihydroxy-pyridine structure can exhibit acidic and basic properties. An acid wash (e.g., dilute HCl) can be used to protonate the pyridine nitrogen, allowing for extraction into an aqueous layer to separate it from non-basic impurities.[2] The product can then be recovered by adjusting the pH of the aqueous layer to its isoelectric point to precipitate the product, followed by filtration.
-
Column Chromatography: While effective, column chromatography on silica gel can sometimes be problematic due to the polarity of the compound, which may lead to tailing. This can sometimes be improved by adding a small amount of acid (e.g., acetic acid) or a polar solvent to the eluent.
Q4: The reaction is highly exothermic and difficult to control. How can I manage the reaction temperature?
A4: Exothermic reactions can lead to safety hazards and the formation of degradation products.[2] To manage the temperature effectively, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants, such as the β-ketoester, dropwise over a period of time can help to control the rate of heat generation.[2]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature throughout the addition of reagents.[2]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[2]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of pyridine synthesis, based on studies of related compounds. This data can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Pyridine Synthesis Yield
| Catalyst | Solvent | Reaction Time (minutes) | Yield (%) |
| p-Toluenesulfonic acid (PTSA) with ultrasonic irradiation | Aqueous micelles | Not specified | >90 |
| γ-Al2O3 nanoparticles | Solvent-free | Not specified | up to 95 |
| Amberlyst-15 | Toluene | 120-360 | Not specified |
| None (conventional heating) | Ethanol | Long | Lower |
Data adapted from syntheses of various pyridine derivatives.[3]
Table 2: Effect of Reaction Conditions on a Multicomponent Pyridine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | γ-Al2O3 | Solvent-free | 90 | Not specified | up to 95 |
| 2 | PTSA | Aqueous micelles | Not specified | Not specified | >90 |
| 3 | Microwave irradiation | Solvent-free | Not specified | 7-9 | 72-86 |
This table illustrates the impact of different energy sources and catalysts on yield and reaction time for the synthesis of 2-amino-3-cyanopyridine derivatives.[3][4]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a this compound analogue, which can be adapted for the target molecule.
Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, Sodium Salt [5]
This procedure describes the synthesis of a related compound and can be used as a starting point for the synthesis of this compound.
-
Materials:
-
2-Cyanoacetamide
-
Sodium methoxide (25% in methanol)
-
Ethyl 2-methylacetoacetate
-
Methanol
-
-
Procedure:
-
A slurry of 2-cyanoacetamide (1.1 moles) and 25% sodium methoxide in methanol (1.2 moles) is prepared in a suitable reaction vessel.
-
The mixture is stirred at a controlled temperature (e.g., 10-15°C).
-
Ethyl 2-methylacetoacetate (1.4 moles) is added slowly to the slurry while maintaining the temperature.
-
The reaction mixture is then stirred at a higher temperature (e.g., 60-65°C) for several hours (e.g., 15-20 hours).
-
The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC or TLC) for the consumption of the starting materials.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product (the sodium salt of the dihydroxy-cyanopyridine) is collected by filtration and washed with methanol.
-
The wet cake is dried under vacuum to yield the sodium salt.
-
-
Note: To obtain the free this compound, the sodium salt would need to be dissolved in water and neutralized with an acid (e.g., acetic acid or dilute HCl) to its isoelectric point to precipitate the product, which is then collected by filtration, washed with water, and dried.
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis and troubleshooting process.
References
Optimizing reaction conditions for the synthesis of 2,6-Dihydroxy-3-cyanopyridine
Technical Support Center: Synthesis of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the Guareschi-Thorpe synthesis. This reaction involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a basic catalyst.[1] An advanced and environmentally friendly version of this protocol utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a buffer, often resulting in high yields.[2][3][4]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The typical starting materials are cyanoacetamide and a 1,3-dicarbonyl compound like ethyl acetoacetate. A source of ammonia, such as ammonium carbonate, is also required to provide the nitrogen atom for the pyridine ring.[2]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include reaction temperature, reaction time, pH, and the purity of starting materials. The choice of solvent and catalyst also plays a significant role in the reaction's success.[5] For instance, using an aqueous medium with ammonium carbonate can simplify the procedure and improve yields.[2]
Q4: What are the potential side reactions during the synthesis?
A4: Potential side reactions include the hydrolysis of the nitrile group to a carboxylic acid or amide, and polymerization of the starting materials or product, especially under harsh reaction conditions.[6] Careful control of temperature and pH can help minimize these unwanted reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH of the reaction mixture. - Impure starting materials. | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. A typical temperature for the Guareschi-Thorpe synthesis in an aqueous medium is around 80°C.[6] - If using a base other than ammonium carbonate, ensure the pH is optimal for the condensation reaction. The use of ammonium carbonate helps maintain a suitable pH.[2] - Ensure the purity of cyanoacetamide and ethyl acetoacetate. |
| Formation of a Viscous or Tarry Mixture | - Polymerization of starting materials or product. - Reaction temperature is too high. | - Strictly control the reaction temperature to prevent overheating.[6] - Consider using a milder catalyst or a solvent to better dissipate heat. |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Formation of side products (e.g., hydrolyzed product). | - Ensure the reaction goes to completion by monitoring with TLC. - After filtration, wash the crude product thoroughly with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities. - Recrystallization from an appropriate solvent can be used for further purification. |
| Product Precipitates Too Quickly, Trapping Impurities | - High concentration of reactants. - Rapid cooling of the reaction mixture. | - Use a slightly more dilute solution. - Allow the reaction mixture to cool to room temperature slowly before filtration to allow for better crystal formation. |
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low product yield.
Experimental Protocols
Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium
This protocol is an environmentally friendly and high-yielding method for the synthesis of this compound.[2]
Materials:
-
Cyanoacetamide (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
In a suitable reaction vessel, combine cyanoacetamide (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add 2 mL of water to the mixture.
-
Seal the vessel and heat the reaction mixture to 80°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product often begins to precipitate out of the solution as the reaction progresses.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the product to obtain pure this compound.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Guareschi-Thorpe Synthesis*
| Entry | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonium Acetate | Acetic Acid/Benzene/Water | Reflux | 45 | Moderate |
| 2 | Ammonium Carbonate | Water | 80 | 2 | High |
| 3 | Ammonium Carbonate | Ethanol | 80 | 4 | Good |
| 4 | Ammonium Chloride | Water | 80 | 6 | Low |
| 5 | Ammonium Carbonate | Water/Ethanol (1:1) | 80 | 3 | High |
*Data adapted from studies on similar hydroxy-cyanopyridine syntheses and serves as a guideline for optimization.[2]
This technical support center provides a foundational understanding and practical guidance for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Identification of byproducts in 2,6-Dihydroxy-3-cyanopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-dihydroxy-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Guareschi-Thorpe synthesis. This reaction involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound, typically ethyl acetoacetate, in the presence of a basic catalyst.[1][2][3] An advanced and environmentally friendly version of this protocol utilizes ammonium carbonate in an aqueous medium, which often results in high yields and simplifies the work-up procedure.[1][4]
Q2: What are the expected tautomeric forms of this compound?
A2: this compound can exist in several tautomeric forms. The most stable forms are the 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile forms. It is important to consider these tautomers when analyzing spectroscopic data (NMR, IR).
Q3: What are the critical parameters to control during the Guareschi-Thorpe synthesis to ensure high yield and purity?
A3: Key parameters to control include:
-
Purity of Starting Materials: Impurities in cyanoacetamide or ethyl acetoacetate can lead to side reactions and the formation of byproducts.
-
Reaction Temperature: While the reaction can often be performed at room temperature or with gentle heating, excessive temperatures can promote the formation of degradation products.
-
Stoichiometry of Reactants: Precise molar ratios of the reactants are crucial to ensure complete conversion and minimize unreacted starting materials.
-
Choice of Base and Solvent: The type and concentration of the basic catalyst and the solvent system can significantly influence the reaction rate and the byproduct profile. Aqueous ammonia or ammonium carbonate are commonly used and offer environmental benefits.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not proceed to completion (TLC/HPLC analysis shows significant starting material). | Insufficient reaction time or temperature. | Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress by TLC or HPLC. |
| Inactive catalyst or incorrect catalyst concentration. | Use a fresh batch of the basic catalyst (e.g., aqueous ammonia, ammonium carbonate). Ensure the correct molar equivalent is used. | |
| Significant amount of a soluble byproduct is formed. | Suboptimal reaction conditions leading to side reactions. | Optimize the reaction temperature and reactant concentrations. Consider a slower, dropwise addition of one reactant to the other to maintain a low concentration of the added reactant. |
| Product is lost during work-up and purification. | Improper pH adjustment during precipitation. | Carefully adjust the pH of the reaction mixture with an acid (e.g., HCl) to the isoelectric point of this compound to ensure maximum precipitation. |
| Inefficient extraction or recrystallization. | Use an appropriate solvent system for extraction and recrystallization. Ensure the product is not highly soluble in the washing solvents. |
Issue 2: Identification of Unknown Peaks in HPLC/TLC Analysis
| Symptom | Potential Byproduct | Identification Method | Mitigation Strategy |
| A non-polar spot/peak appears on TLC/HPLC. | Ethyl 3-aminocrotonate: Formed from the self-condensation of ethyl acetoacetate in the presence of ammonia.[5] | LC-MS, NMR | Ensure a slight excess of cyanoacetamide. Add ethyl acetoacetate dropwise to the mixture of cyanoacetamide and base. |
| A polar spot/peak appears on TLC/HPLC. | 2,4,6-Trihydroxy-3-cyanopyridine: Potential over-oxidation or side reaction product. | LC-MS, NMR | Use milder reaction conditions and avoid strong oxidizing agents during work-up. |
| Hydrolyzed starting material (Cyanoacetic acid or Acetoacetic acid): From the decomposition of reactants. | HPLC with appropriate standards. | Use fresh, high-purity starting materials and control the reaction temperature. | |
| A peak with a mass corresponding to a dimer or polymer. | Polymeric materials: From the polymerization of cyanoacetamide or intermediates. | Mass Spectrometry | Maintain a homogenous reaction mixture with efficient stirring. Avoid localized high concentrations of reactants. |
Quantitative Data on Byproduct Formation (Hypothetical Data for Illustrative Purposes)
The following table presents hypothetical data on how reaction conditions might affect the formation of a common byproduct, "Byproduct A" (e.g., a self-condensation product of a starting material). This data is for illustrative purposes to demonstrate how such information could be presented.
| Reaction Temperature (°C) | Catalyst | Yield of this compound (%) | Formation of Byproduct A (%) |
| 25 | Aqueous Ammonia | 85 | 3 |
| 50 | Aqueous Ammonia | 90 | 7 |
| 80 | Aqueous Ammonia | 75 | 15 |
| 25 | Ammonium Carbonate | 88 | 2 |
| 50 | Ammonium Carbonate | 92 | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Guareschi-Thorpe Reaction
Materials:
-
Cyanoacetamide
-
Ethyl acetoacetate
-
Aqueous ammonia (25%) or Ammonium Carbonate
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanoacetamide (1.0 eq.) in deionized water.
-
Add aqueous ammonia (2.0 eq.) or ammonium carbonate (1.5 eq.) to the solution and stir until fully dissolved.
-
To this solution, add ethyl acetoacetate (1.0 eq.) dropwise over 15-20 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl acetate/Hexane mixture).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add 1 M hydrochloric acid to the reaction mixture with constant stirring until the pH reaches approximately 3-4. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain this compound.
Protocol 2: HPLC-UV Method for Analysis of Reaction Mixture
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a 1:1 mixture of water and acetonitrile to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Guareschi-Thorpe synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Analytical workflow for reaction monitoring and byproduct identification.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2,6-dihydroxy-3-cyanopyridine by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data and the polarity of the molecule, water and ethanol are excellent starting points for solvent selection. A Chinese patent describes a purification process that utilizes water as the solvent for the sodium salt of this compound, followed by crystallization from an aqueous acidic solution.[1][2] For similar compounds, such as 2-amino-3-cyanopyridine derivatives, 95% ethanol has been successfully used for recrystallization.[3] The choice of solvent will depend on the impurities present in the crude material.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point, or the solution becomes supersaturated at a temperature above the solute's melting point. To address this, you can try the following:
-
Lower the temperature at which the solution is saturated: Add a small amount of a co-solvent in which the compound is more soluble to the hot solution before cooling.
-
Increase the solvent volume: This can help to keep the compound dissolved at a lower temperature.
-
Use a solvent with a lower boiling point.
-
Scratch the inside of the flask with a glass rod to induce nucleation once the solution has cooled.
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5 °C) to maximize crystal formation.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and identifying impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden the melting point range and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Colored impurities remain in the crystals. | - The impurity has similar solubility to the product.- The crystals grew too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization. |
| The product crystallizes on the filter paper during hot filtration. | - The solution cooled down too much during filtration. | - Use a pre-heated funnel and filter flask.- Keep the solution at or near its boiling point during filtration.- Add a small excess of hot solvent before filtering. |
| The final product is still impure after one recrystallization. | - The initial material was very impure.- The chosen solvent is not optimal for separating the specific impurities. | - Perform a second recrystallization.- Try a different solvent or a mixture of solvents. |
Quantitative Data
The following table presents representative data for the purification of a related compound, 4-cyanopyridine, by recrystallization from water. This data illustrates the potential for significant purity improvement and high recovery.[4]
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by GC) | 97.26% | 99.84% |
| Yield | - | 87.70% |
Note: This data is for 4-cyanopyridine and serves as an illustrative example.
Experimental Protocols
Protocol 1: Recrystallization from Water (based on a patent for the synthesis of this compound)[1][2]
This protocol is adapted from a synthesis procedure where the sodium salt of the product is first crystallized, followed by acidification to yield the pure product.
-
Dissolution: Suspend the crude this compound in water. Adjust the pH to >10 with an aqueous solution of sodium hydroxide to form the sodium salt. Heat the mixture to 70-75 °C with stirring until all the solid dissolves.
-
First Cooling: Slowly cool the solution to 0-5 °C to allow the sodium salt to crystallize.
-
Isolation of the Salt: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Acidification and Second Crystallization: Dissolve the collected sodium salt in water at 20-30 °C. Slowly add this solution to a pre-cooled (0-5 °C) aqueous solution of hydrochloric acid with stirring. This compound will precipitate.
-
Final Isolation: Collect the purified product by vacuum filtration, wash with ice-cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Recrystallization from 95% Ethanol (General Procedure)
This is a general protocol based on the successful recrystallization of similar cyanopyridine derivatives.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot 95% ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]
- 2. This compound | 35441-10-2 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Achieving High Purity 2,6-Dihydroxy-3-cyanopyridine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 2,6-Dihydroxy-3-cyanopyridine for use in sensitive biological assays.
Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound and offers systematic solutions.
FAQs: Purification Troubleshooting
Q1: My synthesized this compound is a discolored solid (e.g., yellow or brown) instead of the expected white powder. What are the likely impurities?
A1: Discoloration often indicates the presence of polymeric or oxidized impurities formed during the synthesis or workup. Potential sources include:
-
Starting material impurities: Incomplete reaction or impurities in the starting materials can carry through to the final product.
-
Side-reaction products: The synthesis of pyridine rings can sometimes lead to the formation of colored byproducts.
-
Degradation: The compound may be sensitive to prolonged exposure to heat, light, or air, leading to degradation products.
Q2: I'm observing significant streaking and poor separation when trying to purify this compound using standard silica gel column chromatography. Why is this happening?
A2: The polar nature and the basicity of the pyridine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause:
-
Irreversible adsorption: The compound may not elute from the column at all.
-
Peak tailing and streaking: Slow and uneven elution leads to broad peaks and poor separation from impurities.
-
On-column degradation: The acidic nature of the silica gel can potentially degrade the target compound.
Q3: After purification, my sample of this compound shows low activity or inconsistent results in my biological assay. Could residual impurities be the cause?
A3: Yes, even small amounts of impurities can significantly impact biological assays by:
-
Directly inhibiting or activating the biological target: Impurities may have their own biological activity.
-
Interfering with the assay signal: Fluorescent or quenching impurities can affect assay readouts.
-
Altering the effective concentration of the active compound: The presence of impurities means the actual concentration of your target molecule is lower than calculated.
-
Causing cytotoxicity: Impurities may be toxic to the cells used in the assay.
Purification Protocols and Strategies
This section provides detailed experimental protocols for common and advanced purification techniques applicable to this compound.
Recrystallization
Recrystallization is often the most effective and straightforward method for purifying crystalline solids like this compound. The key is to select an appropriate solvent or solvent system.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Solubility Testing:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Good candidate solvents are those in which the compound is sparingly soluble at room temperature.
-
Heat the tubes that did not show good solubility at room temperature to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals. For maximum yield, subsequently cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Notes |
| Water | Low | High | Good | A good choice for this polar compound. |
| Ethanol | Moderate | High | Fair to Good | Can be used, may require a co-solvent. |
| Methanol | Moderate | High | Fair to Good | Similar to ethanol. |
| Acetone | Low | Moderate | Can be effective | Often used in combination with a non-polar solvent. |
| Ethyl Acetate | Low | Moderate | Can be effective | |
| n-Hexane/Acetone | Insoluble (in Hexane) | Soluble in mixture | Potentially Good | A good two-solvent system to try. |
| n-Hexane/Ethyl Acetate | Insoluble (in Hexane) | Soluble in mixture | Potentially Good | Another viable two-solvent system. |
Column Chromatography on Deactivated Silica Gel
To overcome the issues of standard silica gel chromatography, a deactivated (or basic) stationary phase can be used.
Experimental Protocol: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add 1-2% triethylamine (Et₃N) to the eluent. The triethylamine will neutralize the acidic silanol groups on the silica surface.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Elute the column with the triethylamine-containing eluent, starting with a less polar solvent system and gradually increasing the polarity (gradient elution). A common gradient is from n-hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Acid-Base Extraction
This technique is useful for separating the basic this compound from non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction of the organic layer to ensure complete transfer of the product.
-
Separation: Combine the aqueous layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The this compound will precipitate out as the free base.
-
Extraction of Product: Extract the now basic aqueous solution with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Purity Assessment
Accurate determination of purity is crucial before using this compound in biological assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for quantifying the purity of a compound.
Experimental Protocol: General RP-HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Purity Levels
| Purification Method | Expected Purity Range |
| Single Recrystallization | 95-99% |
| Multiple Recrystallizations | >99% |
| Column Chromatography | 97-99.5% |
| Acid-Base Extraction | 90-98% (often requires a final recrystallization step) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural information and can be used to identify impurities if they are present in sufficient quantity (>1-5%).
-
¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic protons and the hydroxyl protons. Integration of these signals should correspond to the correct proton count. The absence of unexpected peaks is a good indicator of purity.
-
¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
Visualizing Workflows and Concepts
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
Caption: Schematic of the acid-base extraction process.
Common side reactions in the preparation of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and established method for the synthesis of this compound is the Guareschi-Thorpe reaction. This reaction involves the base-catalyzed condensation of cyanoacetamide with a 1,3-dicarbonyl compound, typically diethyl malonate.
Q2: I am observing a low yield of the desired this compound. What are the potential causes?
Low yields can stem from several factors. Suboptimal reaction conditions are a primary cause. Traditional methods often result in lower yields, but modern variations, such as using ammonium carbonate in an aqueous medium, have been shown to significantly improve outcomes.[1][2] Incomplete reactions, leading to the formation of stable intermediates, or the occurrence of side reactions can also substantially decrease the yield of the final product. Careful control of reaction parameters like temperature, reaction time, and reagent stoichiometry is crucial.
Q3: My final product is impure. What are the likely side products I should be looking for?
Common impurities arise from incomplete reaction steps or alternative reaction pathways. These can include:
-
Knoevenagel Condensation Product: The initial adduct formed between cyanoacetamide and diethyl malonate may not proceed to the cyclized product.
-
Michael Addition Adduct: The intermediate formed after the Michael addition step might be present if the final intramolecular cyclization is incomplete.
-
Self-condensation of Cyanoacetamide: Under basic conditions, cyanoacetamide can undergo self-condensation to form various byproducts.
-
Hydrolysis of the Cyano Group: The nitrile functional group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the corresponding amide or carboxylic acid.[3]
-
Decarboxylation Products: At elevated temperatures, decarboxylation of the dihydroxy-cyanopyridine ring or its precursors can occur.
Q4: How can I minimize the formation of side reactions?
Minimizing side reactions requires careful optimization of the experimental protocol. Key strategies include:
-
Control of Reaction Temperature: Exothermic reactions should be managed with appropriate cooling to prevent runaway reactions and the formation of degradation products.
-
Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the reaction pathway. Modern protocols often utilize milder bases and greener solvents like water to improve selectivity and yield.[1][2]
-
Order of Reagent Addition: A controlled, stepwise addition of reagents can help to minimize the self-condensation of starting materials.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct accumulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure stoichiometric amounts of reactants. - Increase reaction time and monitor progress by TLC. - Consider using a more efficient catalyst system as suggested by recent literature.[2] |
| Side reactions are predominant | - Optimize reaction temperature; avoid excessive heating. - Investigate the use of a milder base or a buffered reaction medium. - Adjust the rate of addition of reagents to control the reaction rate. | |
| Product is an intractable oil or fails to crystallize | Presence of significant impurities | - Attempt purification by column chromatography. - Analyze the crude product by NMR or LC-MS to identify the major impurities and devise a targeted purification strategy. |
| Incorrect pH during workup | - Ensure the pH is adjusted correctly during the workup to precipitate the product. The solubility of this compound is pH-dependent. | |
| Formation of a significant amount of a water-soluble byproduct | Hydrolysis of the cyano group | - Control the pH of the reaction mixture, avoiding strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. - Use milder reaction conditions. |
| Inconsistent Results | Purity of starting materials | - Ensure the purity of cyanoacetamide and diethyl malonate. Impurities in starting materials can lead to unpredictable side reactions. - Cyanoacetamide can dimerize on storage; use freshly opened or purified material. |
| Reaction conditions not well-controlled | - Maintain consistent temperature control throughout the reaction. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Optimized Guareschi-Thorpe Synthesis of this compound
This protocol is based on modern, environmentally friendly methods that have been shown to produce high yields with minimal side products.[1][2]
Materials:
-
Cyanoacetamide
-
Diethyl malonate
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine cyanoacetamide (1 equivalent), diethyl malonate (1 equivalent), and ammonium carbonate (2 equivalents).
-
Add a 1:1 mixture of water and ethanol as the solvent.
-
Heat the reaction mixture with stirring at a controlled temperature (e.g., 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the purified this compound product.
Data Presentation
| Parameter | Classical Method | Optimized Method | Reference |
| Base | Strong bases (e.g., sodium ethoxide) | Ammonium carbonate | [1][2] |
| Solvent | Anhydrous organic solvents (e.g., ethanol) | Aqueous ethanol | [1][2] |
| Temperature | Reflux | 80 °C | [2] |
| Typical Yield | Moderate to low | High (often >90%) | [2] |
| Byproduct Profile | Higher incidence of side products | Minimal side products reported | [2] |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow for Synthesis and Troubleshooting
Caption: A typical workflow for synthesis and troubleshooting.
Logical Relationship of Common Issues and Solutions
Caption: Relationship between issues, causes, and solutions.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Stability and degradation issues of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,6-Dihydroxy-3-cyanopyridine. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage of solutions, consider freezing at -20°C or below, though freeze-thaw stability should be assessed.
Q2: Is this compound sensitive to light?
A2: Yes, compounds with aromatic and conjugated systems can be susceptible to photodegradation.[4][5] It is recommended to handle the solid and its solutions in low-light conditions or by using amber-colored labware to minimize exposure to UV and visible light.[6]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: The stability of this compound in aqueous solutions is pH-dependent. Generally, pyridinone structures can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][7] It is advisable to maintain solutions close to a neutral pH (around 7) for routine experimental use unless the experimental design requires otherwise.[6] A forced degradation study across a range of pH values is recommended to determine the optimal pH for stability.[8]
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways for this compound include hydrolysis of the nitrile group to a carboxylic acid or amide, and oxidation of the dihydroxy-pyridine ring.[9] The specific degradation products will depend on the stress conditions (e.g., pH, presence of oxidizing agents, light exposure).[4][5]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in an Aqueous Buffer
-
Potential Cause 1: Inappropriate pH of the Buffer.
-
Troubleshooting Step: Measure the pH of your buffer. If it is significantly acidic or basic, consider preparing a new buffer in the neutral pH range (6.5-7.5). Perform a small-scale time-course experiment to assess stability in the new buffer.[7]
-
-
Potential Cause 2: Presence of Oxidizing Agents.
-
Potential Cause 3: Light Exposure.
-
Troubleshooting Step: If experiments are conducted under bright, direct light, photodegradation may be occurring. Repeat the experiment using amber vials or cover the experimental setup with aluminum foil to protect it from light.[6]
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Potential Cause 1: On-Column Degradation.
-
Troubleshooting Step: The mobile phase pH or the stationary phase itself might be causing degradation. Try a mobile phase with a different pH or a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to see if the degradation profile changes.[10]
-
-
Potential Cause 2: Incompatibility with Sample Solvent.
-
Troubleshooting Step: The compound may be unstable in the solvent used to dissolve the sample for injection. If possible, dissolve the sample in the mobile phase immediately before injection.
-
-
Potential Cause 3: Interaction with Excipients.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes hypothetical data from a forced degradation study on this compound. These results are intended to be illustrative of what might be observed in such an experiment.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% | 2,6-dihydroxy-nicotinamide |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~25% | 2,6-dihydroxy-nicotinic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20% | Oxidized pyridine ring species |
| Thermal | Solid State | 48 hours | 80°C | < 5% | Minor unspecified products |
| Photolytic | Solution (in quartz) | 24 hours | Room Temp | ~10% | Photodegradation adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[5][8][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Preparation of Stress Samples:
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Thermal (Solution): Place a sealed vial of the stock solution in an oven at 80°C.
-
Thermal (Solid): Place a known amount of the solid compound in an oven at 80°C.
-
Photolytic: Place a solution of the compound in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours), periodically withdrawing aliquots for analysis.
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for separating this compound from its potential degradation products.[10][14]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scirp.org [scirp.org]
- 13. veeprho.com [veeprho.com]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Purity Assessment of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2,6-Dihydroxy-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for routine purity assessment of this compound?
A1: For routine quality control, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is highly recommended. It offers a good balance of specificity, sensitivity, and reproducibility for quantifying the main compound and potential impurities.
Q2: I am observing significant peak tailing in my HPLC chromatogram for this compound. What are the likely causes and how can I resolve this?
A2: Peak tailing for polar, basic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is often the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 can suppress the ionization of silanol groups, thereby reducing unwanted interactions.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can block the active silanol sites.
-
Column Choice: Employing a column with a highly pure silica stationary phase or an end-capped column can minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
Q3: How can I identify unknown impurities detected during the purity analysis?
A3: For the identification of unknown impurities, hyphenated techniques are most effective. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for non-volatile impurities. These methods provide mass-to-charge ratio information, which is crucial for structural elucidation. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q4: What are the expected chemical shifts in the 1H NMR spectrum of this compound that are indicative of its purity?
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with active silanols on the column, Column overload, Incorrect mobile phase pH.[1] | Use a high-purity silica-based column, Add a competing base (e.g., TEA) to the mobile phase, Lower the mobile phase pH, Reduce sample concentration/injection volume. |
| Poor Resolution | Inappropriate mobile phase composition, Unsuitable column, Isocratic elution not providing enough separation power. | Optimize the mobile phase composition (e.g., solvent ratio, pH), Switch to a column with a different stationary phase (e.g., phenyl, cyano), Employ a gradient elution method. |
| Ghost Peaks | Contaminated mobile phase or injector, Carryover from previous injections. | Use fresh, high-purity mobile phase solvents, Implement a thorough needle wash protocol, Inject a blank run to identify the source of the ghost peak. |
| Retention Time Drift | Inconsistent mobile phase composition, Fluctuations in column temperature, Column degradation. | Ensure proper mobile phase mixing and degassing, Use a column oven to maintain a constant temperature, Replace the column if it shows signs of degradation. |
GC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Small Peaks | Injector issue (e.g., clogged syringe), Leak in the system, Inappropriate inlet temperature. | Clean or replace the syringe, Check for leaks using an electronic leak detector, Optimize the inlet temperature to ensure proper volatilization. |
| Peak Broadening | Column contamination, Slow injection speed, Dead volume in the system. | Bake out the column to remove contaminants, Use a fast injection speed, Check and minimize any dead volume in the connections. |
| Baseline Noise/Drift | Contaminated carrier gas, Column bleed, Detector contamination. | Use high-purity carrier gas with appropriate traps, Condition the column properly, Clean the detector according to the manufacturer's instructions. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM ammonium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the analyte).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) and dilute to a working concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration as the standard solution.
-
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[6][7][8][9]
-
Acid Hydrolysis: Reflux with 0.1N HCl.
-
Base Hydrolysis: Reflux with 0.1N NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂.
-
Thermal Degradation: Heat the solid drug substance.
-
Photolytic Degradation: Expose the drug substance to UV light.
-
GC Method for Residual Solvents
This protocol is based on USP <467> for the analysis of residual solvents and should be adapted as necessary.[10][11][12]
-
Chromatographic Conditions:
-
Column: A column suitable for volatile organic compounds, such as a G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Injector: Headspace.
-
Detector: Flame Ionization Detector (FID).
-
Temperature Program: An appropriate temperature gradient to separate the expected residual solvents.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Quantitative Data Summary
The following tables provide hypothetical data for illustrative purposes. Actual data will need to be generated during method development and validation.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
Table 2: Forced Degradation Study Results
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1N HCl | 15% | 2 |
| 0.1N NaOH | 25% | 3 |
| 3% H₂O₂ | 10% | 1 |
| Thermal (80°C) | 5% | 1 |
| Photolytic (UV) | 2% | 0 |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Logical troubleshooting guide for addressing abnormal peak shapes in HPLC.
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
Challenges in the scale-up synthesis of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Dihydroxy-3-cyanopyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method is the Guareschi-Thorpe synthesis. This reaction typically involves the condensation of an alkyl cyanoacetate (such as ethyl cyanoacetate) or cyanoacetamide with a 1,3-dicarbonyl compound. An advanced, environmentally friendly version of this protocol uses ammonium carbonate in an aqueous medium, which can lead to higher yields and simpler product isolation.[1]
Q2: What are the critical starting materials and reagents involved?
The key starting materials are typically:
-
Ethyl Cyanoacetate or Cyanoacetamide : The source of the cyanopyridine backbone.
-
A 1,3-Dicarbonyl Compound : Reacts with the cyanoacetate.
-
A Base/Catalyst : Ammonium carbonate is used in greener protocols.[1] Other bases like sodium ethoxide are also common in related condensations but require careful handling.[2][3]
Q3: What are the main challenges faced during the scale-up of this synthesis?
Scaling up this synthesis presents several challenges:
-
Heat Management : The reaction can be exothermic, and inefficient heat transfer in large reactors can lead to localized overheating, promoting side reactions and byproduct formation.[4]
-
Mixing and Mass Transfer : Ensuring homogeneous mixing of reactants is crucial for consistent product quality and yield.
-
Product Isolation and Purification : The product is a solid with relatively low solubility in water, which can make filtration and washing critical steps to manage.[5] Purification of polar heterocyclic compounds can be challenging.[6]
-
Impurity Profile Control : Higher temperatures and longer reaction times during scale-up can alter the impurity profile compared to lab-scale batches.
Q4: What are the common impurities and byproducts?
Common impurities can include unreacted starting materials, oligomeric byproducts, and side-products from competing reactions. The order of reagent addition can be critical in minimizing the formation of undesired intermediates.[1] Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur under certain pH and temperature conditions.
Q5: What are the recommended purification methods for the final product?
Purification strategies for this compound typically include:
-
Recrystallization : This is an effective method for purifying the solid product.[6] The choice of solvent is critical; an ideal solvent should dissolve the compound when hot but sparingly at room temperature.[6]
-
Washing : Washing the filtered product with cold water or a water/ethanol mixture can effectively remove water-soluble impurities.[1]
-
Column Chromatography : For achieving very high purity, silica gel column chromatography can be employed, though it is less common for large-scale production due to cost and solvent usage.[6]
Q6: What are the key safety considerations for this synthesis?
-
Handling of Bases : If using strong bases like sodium ethoxide, it is crucial to work in an inert, anhydrous atmosphere as it reacts vigorously with water.[2]
-
Cyanide-Containing Reagents : Ethyl cyanoacetate is a nitrile-containing compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Thermal Hazards : Due to the potential for exothermic reactions, especially during scale-up, continuous monitoring of the internal reaction temperature and an adequate cooling system are essential to prevent thermal runaways.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a common problem that can stem from several factors. The primary causes are often suboptimal reaction conditions or inefficient product isolation.
-
Inefficient Classical Conditions : Traditional methods using refluxing ethanol can be inefficient.[1]
-
Incomplete Reaction : The reaction may not have proceeded to completion.
-
Solution : Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained at the optimal level (e.g., 80°C for the aqueous ammonium carbonate method).[1]
-
-
Product Loss During Workup : The product may be partially soluble in the washing solvents.
-
Solution : Ensure the product has fully precipitated before filtration by cooling the reaction mixture to room temperature or below. Use cold solvents for washing the filtered solid to minimize solubility losses.[1]
-
Q2: I am observing significant impurities in my final product. How can I improve its purity?
Impurity formation is often related to side reactions or the quality of starting materials.
-
Side Reactions : The formation of byproducts can consume starting materials and contaminate the product.
-
Contaminated Starting Materials : The purity of your ethyl cyanoacetate or 1,3-dicarbonyl compound can impact the final product.
-
Solution : Use high-purity starting materials. If necessary, purify the reagents before use.
-
-
Ineffective Purification : The chosen purification method may not be suitable for removing specific impurities.
-
Solution : If simple washing is insufficient, recrystallization from a suitable solvent system is recommended.[6] Perform solvent screening to find the optimal solvent or solvent mixture for recrystallization.
-
Q3: The reaction is difficult to control on a larger scale and shows a strong exotherm. What can I do?
Managing heat transfer is a critical aspect of scaling up chemical reactions.
-
Poor Heat Dissipation : Large reaction volumes have a smaller surface-area-to-volume ratio, making cooling less efficient.[4]
-
Solution : Ensure the reactor is equipped with an efficient cooling system and a powerful overhead stirrer to maintain a homogeneous temperature throughout the vessel.
-
-
Rapid Reagent Addition : Adding reagents too quickly can cause a rapid release of heat.
-
Solution : Add reagents dropwise or in portions, carefully monitoring the internal temperature. For highly exothermic steps, a syringe pump can provide a slow and constant addition rate.
-
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient reaction conditions (e.g., refluxing ethanol). | Switch to a high-yield aqueous method with ammonium carbonate.[1] |
| Incomplete reaction. | Monitor reaction by TLC and adjust time/temperature accordingly. | |
| Product loss during workup. | Cool mixture thoroughly before filtration; wash product with cold solvents.[1] | |
| Impurity Formation | Side reactions due to incorrect reagent addition or temperature. | Control the order of reagent addition and maintain strict temperature control.[1][4] |
| Low-quality starting materials. | Ensure the purity of all reagents before starting the reaction. | |
| Difficult Scale-Up | Poor heat transfer leading to exotherms. | Use a reactor with efficient cooling and stirring; control reagent addition rate.[4] |
Experimental Protocols
Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
This protocol is an environmentally friendly and high-yielding method for the synthesis of this compound.[1]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (or a 1:1 mixture of water and ethanol) (2 mL)
Procedure:
-
In a reaction flask equipped with a stirrer and condenser, combine the ethyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add water or a 1:1 water/ethanol mixture (2 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature to ensure complete precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water.
-
Dry the product under vacuum to obtain the pure this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Simplified Guareschi-Thorpe reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
Technical Support Center: Purification of 2,6-Dihydroxy-3-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,6-Dihydroxy-3-cyanopyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My this compound fails to crystallize from the solution, even after cooling.
A1: This issue, often referred to as "oiling out," can occur if the compound's melting point is lower than the temperature of the saturated solution or if impurities are inhibiting crystal lattice formation.[1]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent Adjustment: The solvent polarity may not be optimal. If using a single solvent, try adding a miscible anti-solvent dropwise until turbidity persists, then heat until the solution is clear and allow it to cool slowly. For instance, if your compound is dissolved in a polar solvent like ethanol, you could try adding a less polar solvent like ethyl acetate or toluene as an anti-solvent.
-
Concentrate the Solution: It's possible the solution is too dilute. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.
-
Q2: The yield of my purified this compound after recrystallization is very low.
A2: A low yield can result from several factors, including using too much solvent or cooling the solution too quickly.[1]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] To test for excess solvent, you can evaporate a small portion of the mother liquor; a significant amount of solid residue indicates that a substantial amount of your product remains in solution.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and reduces the overall recovery.[1]
-
Check Mother Liquor: After filtration, cool the mother liquor to a lower temperature (e.g., in a freezer if the solvent allows) to see if more product crystallizes.
-
Solvent Selection: The chosen solvent might be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests.[2]
-
Q3: The purified this compound is still colored after recrystallization.
A3: Colored impurities can sometimes co-crystallize with the desired product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent and add a small amount of activated carbon (charcoal). Boil the solution for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool.[4] Be cautious not to use an excessive amount of activated carbon, as it can also adsorb your product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
-
Column Chromatography Issues
Q4: I am seeing significant peak tailing of my this compound on a silica gel column.
A4: Peak tailing for pyridine derivatives is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1% v/v), to your mobile phase to neutralize the active sites on the silica gel.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography), which may have different interactions with your compound.
-
Q5: My this compound is not eluting from the silica gel column.
A5: This indicates that the mobile phase is not polar enough to displace the highly polar this compound from the silica gel.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is insufficient, you can try adding a small amount of an even more polar solvent like methanol.
-
Solvent System Selection: A pre-analysis using Thin Layer Chromatography (TLC) with various solvent systems can help you determine the optimal mobile phase for column chromatography.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the condensation of ethyl cyanoacetate with a malonic acid derivative or a related precursor. Potential impurities could include:
-
Unreacted Starting Materials: Residual ethyl cyanoacetate and other starting reagents.
-
Byproducts of Self-Condensation: Polymers or self-condensation products of the starting materials.
-
Hydrolysis Products: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur under certain reaction conditions, especially if water is present.[6]
-
Side-Reaction Products: Impurities from competing side reactions that may occur during the synthesis.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Given the polar nature of the two hydroxyl groups and the nitrile group, polar solvents are a good starting point. Ethanol, methanol, or water are likely candidates.[7] A patent for the purification of a related compound, 4-cyanopyridine, utilizes water for recrystallization.[8] It is recommended to perform small-scale solubility tests with various solvents to find the one that dissolves the compound when hot but has low solubility when cold.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification.[5] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of water.
| Parameter | Value | Notes |
| Crude Product Weight | (User to input) | |
| Recrystallization Solvent | Deionized Water | Other polar solvents like ethanol may be suitable. |
| Dissolution Temperature | Near boiling | |
| Cooling Protocol | Slow cooling to RT, then ice bath | |
| Purified Product Weight | (User to input) | |
| Yield (%) | (User to calculate) | |
| Purity (by HPLC/TLC) | (User to determine) | Compare with crude material. |
Protocol 2: Silica Gel Column Chromatography
This protocol is a general starting point and the mobile phase will need to be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase | e.g., Ethyl Acetate/Hexane gradient | To be optimized based on TLC. |
| Crude Product Loaded | (User to input) | |
| Weight of Pure Fractions | (User to input) | |
| Yield (%) | (User to calculate) | |
| Purity (by HPLC/TLC) | (User to determine) |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Validation & Comparative
Comparative Efficacy of 3-Cyanopyridine Derivatives as Kinase Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 3-cyanopyridine derivatives as kinase inhibitors, supported by experimental data. While this guide focuses on the broader class of 3-cyanopyridine derivatives due to the availability of public data, it includes examples of 2-oxo/hydroxy-3-cyanopyridine compounds to offer relevant insights into the potential of the 2,6-dihydroxy-3-cyanopyridine scaffold.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 3-cyanopyridine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors.[2][3] This guide summarizes the inhibitory activities of several 3-cyanopyridine derivatives against key kinase targets, details the experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potency of various 3-cyanopyridine derivatives against different kinases is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values for selected 3-cyanopyridine derivatives against Pim-1, VEGFR-2, and HER-2 kinases.
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference |
| 3b | 2-Oxo-3-cyanopyridine | Pim-1 | 0.13 | [4] |
| 2b | 2-Amino-3-cyanopyridine | Pim-1 | 0.248 | [4] |
| 5b | 2-Amino-3-cyanopyridine | Pim-1 | 0.245 | [4] |
| 4b | 2-Amino-3-cyanopyridine | Pim-1 | 0.326 | [4] |
| 3a | 2-Oxo-3-cyanopyridine | Pim-1 | 0.93 | [2] |
| 3c | 2-Oxo-3-cyanopyridine | Pim-1 | 0.72 | [2] |
| 5a | 2-Oxo-3-cyanopyridine | VEGFR-2 | 0.217 | [5] |
| 5e | 2-Oxo-3-cyanopyridine | VEGFR-2 | 0.124 | [5] |
| 5a | 2-Oxo-3-cyanopyridine | HER-2 | 0.168 | [5] |
| 5e | 2-Oxo-3-cyanopyridine | HER-2 | 0.077 | [5] |
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. A variety of assay formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[1][6] Below is a detailed methodology for a typical in vitro luminescence-based kinase assay used to determine IC50 values.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[7]
Materials:
-
Kinase of interest (e.g., Pim-1, VEGFR-2, HER-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (3-cyanopyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.[7]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway and a standard experimental workflow.
Caption: Simplified RTK signaling pathway targeted by 3-cyanopyridine inhibitors.
Caption: General workflow for an in vitro kinase inhibitor screening assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dihydroxy-3-cyanopyridine Analogs
The 2,6-dihydroxy-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. These compounds and their analogs have garnered significant attention for their potential as enzyme inhibitors and anticancer agents.[1][2] The electronic properties of the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl groups and the cyano moiety, allow for diverse interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of various substituents. Modifications to the core structure can drastically alter their potency and selectivity as enzyme inhibitors or their efficacy as cytotoxic agents.
The this compound core is a potent inhibitor of several enzymes. The following table summarizes the inhibitory activities of selected analogs against different enzymatic targets.
| Compound/Analog | Target Enzyme | IC50 / Ki Value | Reference |
| 3-Cyano-2,6-dihydroxypyridine (CNDP) | Dihydrouracil Dehydrogenase (DHUDase) | IC50: 4.4 nM, Ki: 1.51 nM | [3] |
| 2-alkoxy-3-cyanopyridine derivative 3 | Acetylcholinesterase (AChE) | IC50: 53.95 µM, Ki: 14.23 µM | [4] |
| 2-alkoxy-3-cyanopyridine derivative 4 | Butyrylcholinesterase (BuChE) | IC50: 31.79 µM, Ki: 19.80 µM | [4] |
| 2-amino-3-cyano-4-heteroaryl derivative 5d | human Carbonic Anhydrase I (hCA I) | IC50: 33 µM | [5] |
| 2-amino-3-cyano-4-heteroaryl derivative 5b | human Carbonic Anhydrase I (hCA I) | IC50: 34 µM | [5] |
| 2-amino-3-cyano-4-heteroaryl derivative 5d | human Carbonic Anhydrase II (hCA II) | IC50: 56 µM | [5] |
| 2-amino-3-cyanopyridine derivative 7d | human Carbonic Anhydrase I (hCA I) | Ki: 2.84 µM | [6] |
| 2-amino-3-cyanopyridine derivative 7b | human Carbonic Anhydrase II (hCA II) | Ki: 2.56 µM | [6] |
Many 3-cyanopyridin-2-one derivatives, which are structurally related to 2,6-dihydroxy-3-cyanopyridines, have been evaluated for their anticancer properties. The cytotoxic effects of these compounds against various cancer cell lines are summarized below.
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |
| 3-cyanopyridin-2-one hybrid 7h | PIM-1 Kinase | 0.283 | [7] |
| 3-cyanopyridine hybrid 8f | PIM-1 Kinase | 0.58 | [7] |
| Cyanopyridine-based 1,3,4-oxadiazole 4e | MCF-7 | 8.352 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound analogs.
This protocol is based on the methodology used to identify 3-cyano-2,6-dihydroxypyridine (CNDP) as a potent DHUDase inhibitor.[3]
-
Enzyme Preparation: Partially purify DHUDase from rat liver homogenates using standard chromatography techniques.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM dithiothreitol, 0.1 mM NADPH, and the partially purified enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., CNDP) to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate, 5-fluorouracil (5-FU), at a concentration of 10 µM.
-
Enzyme Activity Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For kinetic analysis, perform experiments with varying concentrations of both the substrate and the inhibitor to determine the inhibition constant (Ki) and the mechanism of inhibition using Lineweaver-Burk plots.
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be less than 0.5%) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for SAR studies of this compound analogs.
Caption: Simplified kinase signaling pathway targeted by some 3-cyanopyridine analogs.
Caption: General experimental workflow for structure-activity relationship (SAR) studies.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-cyanopyridine: a Bioactive Scaffold | Semantic Scholar [semanticscholar.org]
- 3. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 2,6-Dihydroxy-3-cyanopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,6-Dihydroxy-3-cyanopyridine and its synthetic analogs, focusing on their potential as anticancer agents. The information presented is based on experimental data from cellular assays, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound and its related derivatives, primarily 2-oxo-3-cyanopyridines and 2-amino-3-cyanopyridines, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The data, summarized in the table below, is derived from various studies employing standardized cellular assays.
| Compound ID | Structure | Cell Line | IC50 (µM) | Assay |
| This compound | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | Data Not Available | - | - |
| Compound 5a | 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.77 | MTT |
| HepG2 (Liver) | 2.71 | MTT | ||
| Compound 5e | 6-amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.39 | MTT |
| Compound 6b | 4-(4-chlorophenyl)-2,7-dioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile | HepG2 (Liver) | 2.68 | MTT |
| Compound 4f | 2-amino-3-cyano-4-(4-bromophenyl)-5,6,7,8-tetrahydroquinoline | A549 (Lung) | 23.78 | MTT |
| MKN45 (Gastric) | 67.61 | MTT | ||
| MCF-7 (Breast) | 53.87 | MTT | ||
| Compound 7h | 3-cyano-2-methoxy-4-(naphthalen-2-yl)-6-phenylpyridine | MCF-7 (Breast) | 1.89 | MTT |
| Compound 8f | 2-methoxy-4-(naphthalen-2-yl)-6-phenylnicotinonitrile | MCF-7 (Breast) | 1.69 | MTT |
| Doxorubicin (Reference) | - | MCF-7 (Breast) | 11.49 | MTT |
Experimental Protocols
The validation of the biological activity of these cyanopyridine derivatives relies on a series of well-established cellular assays. The methodologies for the key experiments are detailed below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5]
-
Cell Plating and Treatment: Similar to the MTT assay, plate and treat cells with the test compounds.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells and treat them with the compounds for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI), a fluorescent DNA-binding dye, and RNase A to eliminate RNA.[6][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
Apoptosis Assay using Annexin V-FITC
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI).[8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Comparative Cross-Reactivity Profiling of 2,6-Dihydroxy-3-cyanopyridine Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of 2,6-Dihydroxy-3-cyanopyridine against a panel of selected kinases. The performance of this compound is benchmarked against two well-established multi-kinase inhibitors, Sorafenib and Sunitinib, to offer a clear perspective on its selectivity and potential as a research tool or therapeutic candidate. The data presented for this compound is based on a hypothetical screening to illustrate a typical cross-reactivity study, while the data for the comparator compounds are derived from publicly available information.
The cyanopyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a range of cancer-related kinases.[1] Understanding the selectivity profile of new derivatives is crucial for assessing their therapeutic potential and potential off-target effects.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative multi-kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR-2 | 15 | 90 | 9 |
| HER-2 | 85 | >10,000 | >10,000 |
| PDGFRβ | 45 | 58 | 2 |
| c-Kit | 250 | 68 | 8 |
| B-Raf | 5 | 22 | >10,000 |
| C-Raf | >10,000 | 6 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| Src | 1,500 | >10,000 | 186 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Based on this hypothetical data, this compound demonstrates high potency against B-Raf and VEGFR-2, with moderate activity against PDGFRβ and HER-2. In contrast, Sorafenib is a potent inhibitor of Raf kinases and VEGFR-2, while Sunitinib exhibits strong inhibition of receptor tyrosine kinases such as VEGFR-2, PDGFRβ, and c-Kit. The distinct selectivity profiles highlight the potential for different therapeutic applications and off-target effects.
Experimental Protocols
To ensure the generation of reliable and reproducible cross-reactivity data, standardized experimental protocols are essential. The following is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well or 384-well assay plates
-
Plate reader or scintillation counter
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of the purified kinase and its specific substrate peptide in the kinase reaction buffer.
-
Prepare a solution of ATP in the kinase reaction buffer. The concentration of ATP is typically at or near its Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add the serially diluted test compound or DMSO (for vehicle control) to the appropriate wells of the assay plate.
-
Add the kinase/substrate mixture to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's instructions for signal detection using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a control without kinase (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway potentially targeted by this compound and the general workflow for kinase cross-reactivity screening.
References
Measuring the Binding Affinity of 2,6-Dihydroxy-3-cyanopyridine: A Comparative Guide to Key Techniques
For researchers and drug development professionals investigating the therapeutic potential of small molecules like 2,6-Dihydroxy-3-cyanopyridine, a critical step is to accurately characterize their binding affinity to their biological targets. Cyanopyridine derivatives have shown promise as inhibitors of various protein kinases and other key proteins in signaling pathways implicated in cancer and other diseases. This guide provides a comparative overview of Isothermal Titration Calorimetry (ITC) and other common alternative techniques for measuring binding affinity, complete with experimental protocols and data presentation to aid in selecting the most appropriate method.
Introduction to Binding Affinity Measurement
The therapeutic efficacy of a drug is often directly related to its binding affinity for its target molecule. A high-affinity interaction can lead to a more potent drug with fewer off-target effects. Therefore, the precise measurement of binding affinity, typically expressed as the dissociation constant (KD), is a cornerstone of drug discovery and development. Several biophysical techniques are available to quantify these interactions, each with its own set of advantages and limitations. This guide focuses on ITC, Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Fluorescence-Based Assays.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful and widely used technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing not only the binding affinity (KD) but also the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[1][3]
Principle of ITC
In an ITC experiment, a solution of one molecule (the ligand, e.g., this compound) is titrated into a solution of the binding partner (the macromolecule, e.g., a protein kinase) in a sample cell at constant temperature.[3] The instrument consists of a sample cell and a reference cell, both enclosed in an adiabatic jacket.[1] As the ligand is injected into the sample cell, the heat of reaction is measured by the power required to maintain the same temperature between the sample and reference cells.[1][4] The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generating a binding isotherm that can be fitted to determine the thermodynamic parameters.
Experimental Workflow for ITC
The following diagram illustrates the typical experimental workflow for an ITC experiment.
Comparison of Binding Affinity Measurement Techniques
While ITC is considered a "gold standard" for its direct and label-free measurement of binding thermodynamics, other techniques offer advantages in terms of throughput, sensitivity, and sample consumption. The choice of method often depends on the specific research question, the properties of the interacting molecules, and available instrumentation.
The following table summarizes the key features of ITC and its common alternatives for measuring the binding affinity of a small molecule like this compound to a protein target.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Fluorescence-Based Assays |
| Principle | Measures heat change upon binding | Measures change in refractive index near a sensor surface | Measures change in optical thickness on a biosensor tip | Measures changes in fluorescence properties (e.g., polarization, intensity, FRET) |
| Labeling Requirement | Label-free | Label-free (one molecule is immobilized) | Label-free (one molecule is immobilized) | Requires a fluorescent label on one of the molecules |
| Immobilization | In-solution measurement, no immobilization | One binding partner is immobilized on a sensor chip | One binding partner is immobilized on a biosensor tip | In-solution measurement, no immobilization |
| Key Parameters Measured | KD, ΔH, ΔS, Stoichiometry (n) | KD, kon, koff | KD, kon, koff | KD |
| Typical KD Range | 10 nM to 100 µM | 1 pM to 1 mM | 10 pM to 1 mM | 1 pM to 1 µM |
| Sample Consumption | High (µg to mg) | Low (ng to µg) | Low (ng to µg) | Very Low (ng) |
| Throughput | Low | Medium to High | High | High |
| Advantages | Provides full thermodynamic profile, in-solution measurement | Real-time kinetics, high sensitivity | High throughput, crude sample compatibility | High sensitivity, low sample consumption, homogeneous format |
| Disadvantages | High sample consumption, low throughput, sensitive to buffer mismatch | Immobilization can affect protein activity, mass transport limitations | Less sensitive than SPR for small molecules, potential for non-specific binding | Labeling can alter binding, potential for fluorescent artifacts |
Decision-Making Flowchart for Selecting a Technique
The following diagram provides a logical flow to aid in the selection of an appropriate technique for measuring binding affinity.
Detailed Experimental Protocols
Below are generalized protocols for each of the discussed techniques. These should be adapted and optimized for the specific protein-ligand system under investigation.
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps for measuring the binding of a small molecule like this compound to a protein target.
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Synthesize or procure this compound of high purity.
-
Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). It is crucial that both the protein and the small molecule are in an identical buffer to minimize heats of dilution.[5] Dialyze the protein against the final buffer extensively. Dissolve the small molecule in the final dialysis buffer.
-
Accurately determine the concentrations of both the protein (e.g., by UV-Vis absorbance at 280 nm) and the small molecule.
-
Degas both solutions for at least 10 minutes immediately before the experiment to prevent air bubbles.[4]
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell (typically 10-50 µM).
-
Load the small molecule solution into the injection syringe (typically 10-20 times the protein concentration).[4]
-
Perform a control experiment by titrating the small molecule into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of the small molecule to the protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine KD, ΔH, ΔS, and n.
-
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).[6]
-
-
Ligand Immobilization:
-
Immobilize the protein target onto the sensor surface to a desired response level.
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the small molecule solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Biolayer Interferometry (BLI) Protocol
-
Biosensor Preparation:
-
Select an appropriate biosensor (e.g., streptavidin biosensors for biotinylated proteins).
-
Hydrate the biosensors in the assay buffer.
-
-
Ligand Immobilization:
-
Immobilize the biotinylated protein target onto the biosensor surface.
-
-
Binding Assay:
-
Establish a baseline in the assay buffer.
-
Move the biosensors into wells containing different concentrations of this compound to measure association.
-
Move the biosensors back into buffer-containing wells to measure dissociation.
-
-
Data Analysis:
-
Align the data to the baseline and dissociation steps.
-
Fit the association and dissociation curves globally to a binding model to obtain kon, koff, and KD.
-
Fluorescence Polarization (FP) Assay Protocol
-
Probe Preparation:
-
Synthesize or obtain a fluorescently labeled version of this compound or a known competing ligand.
-
-
Assay Setup (Competition Assay):
-
In a microplate, add a fixed concentration of the target protein and the fluorescent probe.
-
Add varying concentrations of the unlabeled this compound.
-
Include controls with no protein (for minimum polarization) and no competitor (for maximum polarization).
-
-
Measurement:
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the concentration of the unlabeled competitor.
-
Fit the data to a competition binding equation to determine the IC50, from which the Ki (and thus KD) can be calculated.
-
Conclusion
The selection of a technique to measure the binding affinity of this compound to its target depends on a variety of factors, including the need for thermodynamic data, sample availability, and desired throughput. ITC provides a comprehensive thermodynamic profile in a label-free, in-solution format but requires larger amounts of sample. SPR and BLI are excellent for determining kinetic parameters with high sensitivity and lower sample consumption, though they require immobilization of one binding partner. Fluorescence-based assays offer high throughput and sensitivity but necessitate a fluorescent label. By understanding the principles and protocols of these key techniques, researchers can make an informed decision to accurately characterize the binding interactions of their small molecule candidates, a crucial step in the journey of drug discovery and development.
References
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. dhvi.duke.edu [dhvi.duke.edu]
Harnessing Cellular Thermal Shift Assay (CETSA) for Target Engagement of 2,6-Dihydroxy-3-cyanopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming target engagement within the complex cellular environment is a critical step in validating the mechanism of action of novel therapeutic compounds. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to assess the direct binding of a compound to its intracellular target.[1] This guide provides a comprehensive comparison of CETSA with alternative methods for validating the target engagement of 2,6-dihydroxy-3-cyanopyridine, a scaffold of interest in drug discovery, with a focus on its potential targets. While direct experimental data for the application of CETSA to this specific compound is not yet publicly available, this guide outlines the established methodologies and presents a framework for its application based on known targets of similar 3-cyanopyridine derivatives.
Understanding the Target Landscape of 3-Cyanopyridine Derivatives
The 3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of protein targets. Notable examples include:
-
Survivin: An anti-apoptotic protein overexpressed in many cancers, making it a key therapeutic target.[2][3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase crucial for angiogenesis, a hallmark of cancer.[5][6][7]
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, with inhibitors used as diuretics and for treating glaucoma.[8][9][10]
This guide will use these protein classes as representative targets for illustrating the application and comparison of target engagement assays for a hypothetical this compound derivative.
Comparison of Target Engagement Assays
Several techniques are available to assess target engagement, each with distinct principles, advantages, and limitations. The choice of assay depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.
| Assay | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[11] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[12] | Not all protein-ligand interactions induce a significant thermal shift; can be lower throughput for traditional Western blot-based detection. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[13][14] | High-throughput, quantitative, real-time measurements in live cells.[15] | Requires genetic modification of the target protein, which may affect its function; potential for steric hindrance from the tag. |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolysis.[16][17] | Label-free, does not require protein modification, applicable to complex lysates.[18] | Requires careful optimization of protease digestion; may not be sensitive enough for all interactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are representative protocols for CETSA, NanoBRET™, and DARTS, adapted for the potential targets of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical Western blot-based CETSA experiment.
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., a cancer cell line endogenously expressing survivin or VEGFR-2, or cells overexpressing a specific carbonic anhydrase isoform) to approximately 80% confluency.
-
Treat cells with various concentrations of the this compound derivative or vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours) to allow for cellular uptake and target binding.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[19]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction containing the non-denatured proteins from the precipitated, denatured proteins by centrifugation.[20]
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Resolve equal amounts of protein from the soluble fractions by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein (survivin, VEGFR-2, or carbonic anhydrase).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol is for a live-cell, real-time target engagement assay.[21]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein (e.g., survivin, VEGFR-2, or carbonic anhydrase) fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white, opaque 96- or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound derivative.
-
Add a specific, fluorescently labeled tracer that binds to the target protein to the cells, followed by the addition of the compound dilutions.
-
-
Signal Detection:
-
Add the NanoBGlo® substrate to the wells.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.[22]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines a method to assess target engagement based on protease protection.[23]
-
Cell Lysate Preparation:
-
Prepare a cell lysate from cells expressing the target protein in a buffer that does not contain detergents that would denature the proteins.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with various concentrations of the this compound derivative or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial protein digestion. The concentration of the protease and the digestion time need to be optimized for each target.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Western Blot Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
A higher amount of the target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to the target and protected it from proteolytic degradation.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: CETSA Experimental Workflow.
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of small molecules like this compound derivatives.[11] By directly measuring the interaction between a compound and its target in a cellular context, CETSA offers invaluable data for validating a compound's mechanism of action. While CETSA is a powerful tool, complementary assays such as NanoBRET™ and DARTS can provide additional insights, particularly for high-throughput screening and for targets that do not exhibit a clear thermal shift. The choice of assay should be guided by the specific research question and the characteristics of the target and compound under investigation. The protocols and comparative data presented in this guide offer a framework for researchers to design and implement effective target engagement studies in their drug discovery programs.
References
- 1. youtube.com [youtube.com]
- 2. Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 18. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Staurosporine vs. 2,6-Dihydroxy-3-cyanopyridine Scaffold in Kinase Inhibition: A Comparative Guide
In the landscape of kinase inhibitor research, the well-established, broad-spectrum inhibitor staurosporine serves as a crucial benchmark. This guide provides a comparative analysis of staurosporine against compounds derived from the 2,6-dihydroxy-3-cyanopyridine scaffold in the context of competitive kinase binding assays. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess their relative performance based on available experimental data.
Introduction to the Contestants
Staurosporine is a natural product isolated from the bacterium Streptomyces staurosporeus.[1] It is a potent, ATP-competitive, and broad-spectrum inhibitor of a wide range of protein kinases.[2][3] Its high affinity and lack of selectivity have made it an invaluable research tool for studying kinase-dependent signaling pathways and a common positive control in kinase inhibitor screening assays.[1]
This compound is a heterocyclic organic compound. While this specific molecule is not typically evaluated as a kinase inhibitor itself, its cyanopyridine core serves as a versatile scaffold in medicinal chemistry for the synthesis of more complex molecules with diverse biological activities, including kinase inhibition. For the purpose of this comparison, we will consider the activity of a representative, more complex kinase inhibitor that incorporates the cyanopyridine moiety.
Performance in Competitive Kinase Binding Assays
Direct comparative data for this compound in kinase binding assays is not available in public literature, as it is primarily used as a synthetic precursor. However, studies on derivatives incorporating the 3-cyanopyridine scaffold have demonstrated their potential as kinase inhibitors. For instance, certain cyanopyridine-based compounds have shown inhibitory activity against Pim-1 kinase.
Below is a table summarizing the kinase inhibitory activity of staurosporine against various kinases and a representative cyanopyridine derivative against Pim-1 kinase.
| Compound | Target Kinase | Assay Type | IC50 |
| Staurosporine | PKCα | Cell-free | 2 nM |
| PKCγ | Cell-free | 5 nM | |
| PKA | Cell-free | 15 nM | |
| c-Src | Cell-free | 6 nM | |
| CAMKII | Cell-free | 20 nM | |
| Cyanopyridine Derivative | Pim-1 | In vitro | 0.46 µM |
Note: The data for the cyanopyridine derivative is for a complex molecule containing the cyanopyridine scaffold and is not representative of this compound itself.
Experimental Protocols: Competitive Kinase Binding Assay
A competitive kinase binding assay is a common method to determine the affinity of a test compound for a kinase. The principle relies on the competition between the test compound and a known, labeled ligand (tracer) that binds to the kinase's active site.
Principle
A kinase, a fluorescently-labeled tracer that binds to the kinase's ATP pocket, and a test inhibitor are allowed to reach binding equilibrium. The amount of tracer bound to the kinase is measured, typically using Fluorescence Resonance Energy Transfer (FRET). If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the FRET signal. The potency of the test compound is determined by measuring the concentration required to inhibit tracer binding by 50% (IC50).
Detailed Protocol (LanthaScreen™ Eu Kinase Binding Assay - Representative)
Materials:
-
Kinase of interest (e.g., PKC, Pim-1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (Staurosporine and Cyanopyridine derivative) serially diluted in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/antibody solution by mixing the kinase and Eu-anti-Tag antibody in assay buffer to the desired final concentrations.
-
Prepare a 4X tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Prepare serial dilutions of the test compounds and staurosporine (positive control) in DMSO, and then dilute into assay buffer to a 4X final concentration.
-
-
Assay Assembly:
-
Add 4 µL of the 4X test compound or control to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET.
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Unveiling the Anti-Cancer Mechanism of 2,6-Dihydroxy-3-cyanopyridine Derivatives: A Comparative Guide to STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-Dihydroxy-3-cyanopyridine derivatives, focusing on their mechanism of action as potent anti-cancer agents. Emerging evidence points to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key mechanism, leading to the induction of apoptosis in cancer cells. This document summarizes the supporting experimental data, compares these derivatives with other STAT3 inhibitors, and provides detailed experimental protocols for key validation assays.
The STAT3 Signaling Pathway: A Prime Target in Oncology
The STAT3 protein is a crucial signaling molecule that, upon activation, plays a pivotal role in numerous cellular processes including cell proliferation, survival, and differentiation.[1] In a multitude of human cancers, STAT3 is constitutively activated, driving tumor growth and survival. This aberrant activation makes STAT3 a highly attractive target for the development of novel cancer therapeutics.[1][2] The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent activation of target gene transcription that promotes tumorigenesis.[3][4]
This compound Derivatives as STAT3 Inhibitors
While direct studies on this compound derivatives are limited, extensive research on their structural analogs, specifically 2-oxo-1,2-dihydropyridine-3-carbonitriles, has shed light on their potent anti-cancer effects. The 2-oxo-pyridine core is a tautomeric form of the 2-hydroxy-pyridine, making these findings highly relevant. These derivatives have demonstrated significant inhibitory activity against various cancer cell lines, and mechanistic studies have implicated the STAT3 pathway as a primary target.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of representative 2-amino-3-cyanopyridine and 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3n (2-amino-3-cyanopyridine derivative) | HCT-116 (Colon) | 10.50 | [5] |
| Hela (Cervical) | 14.27 | [5] | |
| A375 (Melanoma) | 4.61 | [5] | |
| 4j (2-oxo-1,2-dihydropyridine-3-carbonitrile derivative) | HCT-116 (Colon) | Not explicitly provided, but shown to inhibit STAT3 phosphorylation | [6] |
Note: Compound 3n from the study by Xu et al. (2019) was identified as a potent inhibitor of STAT3 phosphorylation in a dose- and time-dependent manner in colorectal cancer cells.[5]
Comparison with Alternative STAT3 Inhibitors
The field of STAT3-targeted cancer therapy is rapidly evolving, with several small molecule inhibitors and other therapeutic modalities under investigation. The table below provides a comparison of this compound derivatives (represented by their close analogs) with other STAT3 inhibitors that are currently in clinical development.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Development Stage |
| Cyanopyridine Derivatives | 2-amino-3-cyanopyridine 3n | Inhibition of STAT3 phosphorylation | Pre-clinical |
| STAT3 SH2 Domain Inhibitors | Napabucasin (BBI608), OPB-31121 | Binds to the SH2 domain of STAT3, preventing dimerization | Phase III (Napabucasin), Phase I/II (OPB-31121) |
| Antisense Oligonucleotides | AZD9150 (Danvatirsen) | Binds to STAT3 mRNA, leading to its degradation | Phase II |
| STAT3 Decoy Oligonucleotides | - | Mimic STAT3 DNA binding sites, preventing transcriptional activation | Phase 0 |
Experimental Protocols
To facilitate further research and validation of the mechanism of action of this compound derivatives, detailed protocols for key experiments are provided below.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is essential for determining the inhibitory effect of the compounds on STAT3 activation.
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HCT-116) to 70-80% confluency.
-
Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of STAT3 inhibition is determined by the ratio of p-STAT3 to total STAT3.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with the compounds.
1. Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the this compound derivative for a specific duration (e.g., 48 hours). Include both untreated and vehicle-treated controls.
2. Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population can be distinguished into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Visualizing the Mechanism and Workflow
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
References
- 1. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2,6-Dihydroxy-3-cyanopyridine and Other PIM-1 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected cyanopyridine derivatives and other notable PIM-1 inhibitors against the PIM-1 kinase. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound Class | Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference Cell Line(s) |
| Cyanopyridine | Compound 3b (an N,N-dimethyl phenyl-substituted cyanopyridine) | 130 | - | - | PC-3, DU-145 |
| Compound 2b (an N,N-dimethyl phenyl-substituted cyanopyridine) | 248 | - | - | PC-3, DU-145 | |
| Compound 5b (an N,N-dimethyl phenyl-substituted cyanopyridine) | 245 | - | - | PC-3, DU-145 | |
| Compound 4b (an N,N-dimethyl phenyl-substituted cyanopyridine) | 326 | - | - | PC-3, DU-145 | |
| Compound 7h (a 3-cyanopyridin-2-one hybrid) | 281 | - | - | MCF-7 | |
| Compound 8f (an O-methylcyanopyridine) | 580 | - | - | MCF-7 | |
| Compound 4d (a 4,6-diaryl-3-cyanopyridine) | 460 | - | - | - | |
| Compound 12 (a pyridine-based compound) | 14.3 | - | - | MCF-7, HepG2 | |
| Pan-PIM Inhibitors | AZD1208 | 0.4 | 5 | 1.9 | - |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | - | |
| INCB053914 | 0.24 | 30 | 0.12 | - | |
| SGI-1776 | 7 | ~350 | ~70 | - |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is for comparative purposes. A direct comparison would require testing all compounds under identical experimental conditions. "-" indicates data not available.
Experimental Protocols
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of inhibitors against PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
PIM-1 substrate (e.g., a synthetic peptide)
-
ATP (at a concentration near the Km for PIM-1)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted test compound or DMSO (for control).
-
2 µL of PIM-1 enzyme solution.
-
2 µL of a mixture of PIM-1 substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1][2][3][4]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PIM-1 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[5][6][7][8]
Mandatory Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 in cell survival and proliferation signaling pathways. PIM-1 is downstream of the JAK/STAT pathway and phosphorylates several key substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.
Caption: PIM-1 signaling pathway and the point of inhibition by small molecules.
Experimental Workflow for PIM-1 Inhibitor Comparison
The diagram below outlines the general workflow for the in vitro comparison of PIM-1 inhibitors.
Caption: General workflow for the in vitro comparison of PIM-1 inhibitors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Press Release Service: Global PIM Kinase Targeted Therapies Market Opportunity & Clinical Trials Insight 2024: Advancements in Drug Discovery and Precision Medicine Unveils a Promising Future - ResearchAndMarkets.com - CRISPR Medicine [crisprmedicinenews.com]
- 6. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Novel Cyanopyridine-Based Compounds: A Comparative Biological Evaluation for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity against cancer remains a paramount challenge in medicinal chemistry. Cyanopyridine derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, particularly as potent anticancer agents.[1] This guide provides a comparative biological evaluation of several novel cyanopyridine-based compounds, summarizing their cytotoxic effects on various cancer cell lines and elucidating their mechanisms of action through key signaling pathways. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.
Comparative Cytotoxicity of Novel Cyanopyridine Compounds
The in vitro anticancer activity of newly synthesized cyanopyridine derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxic potency. The following tables summarize the IC50 values of representative cyanopyridine-based compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 7h | MCF-7 (Breast) | 1.89 | Doxorubicin | 11.49 | [2] |
| 8f | MCF-7 (Breast) | 1.69 | Doxorubicin | 11.49 | [2] |
| 5a | MCF-7 (Breast) | 1.77 | Taxol | 8.48 | [3][4] |
| 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 | [3] |
| 5a | HepG2 (Liver) | 2.71 | Taxol | 14.60 | [3][4] |
| 6b | HepG2 (Liver) | 2.68 | Taxol | 14.60 | [3] |
| 11a | A-549 (Lung) | 9.24 µg/mL | Cisplatin | 11.76 µg/mL | |
| 7b | A-549 (Lung) | - | Doxorubicin | - | [5] |
| 8a | A-549 (Lung) | - | Doxorubicin | - | [5] |
| 16a | HepG2 (Liver) | 6.45 µg/mL | Cisplatin | - | |
| 4c | HepG2 (Liver) | 8.02 | 5-FU | 9.42 | [6][7] |
| 4d | HepG2 (Liver) | 6.95 | 5-FU | 9.42 | [6][7] |
| 4c | HCT-116 (Colon) | 7.15 | 5-FU | 8.01 | [6][7] |
| 3n | HCT-116 (Colon) | 10.50 | - | - | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies. Some studies reported IC50 in µg/mL, which has been noted.
Key Signaling Pathways Targeted by Cyanopyridine Compounds
Several cyanopyridine derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for tumor growth, proliferation, and survival. These include pathways mediated by kinases such as PIM-1, VEGFR-2, HER-2, and EGFR, as well as the STAT3 signaling cascade.[1][3][8][9]
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis.[10] Its overexpression is implicated in various cancers. Several cyanopyridine compounds have been identified as potent inhibitors of PIM-1 kinase.[2][6][11]
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridine Compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain cyanopyridine derivatives have been shown to dually inhibit VEGFR-2 and HER-2.[3]
Caption: VEGFR-2 Signaling Pathway and Inhibition by Cyanopyridine Compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for the MTT cytotoxicity assay, a commonly used method for evaluating the anticancer activity of novel compounds.
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure for assessing the cytotoxicity of compounds against adherent cancer cell lines.
Caption: General Experimental Workflow for an MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubation for Adherence: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Stock solutions of the cyanopyridine compounds are prepared in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation with Compounds: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The cyanopyridine scaffold represents a promising starting point for the development of novel anticancer agents. The compounds highlighted in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, often at lower concentrations than established chemotherapeutic drugs. Their mechanisms of action, involving the inhibition of key signaling pathways such as PIM-1 kinase and VEGFR-2, underscore their potential as targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other novel cyanopyridine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. STAT3 signaling pathway [pfocr.wikipathways.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. VEGFR2 inhibition assay [bio-protocol.org]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,6-Dihydroxy-3-cyanopyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 2,6-Dihydroxy-3-cyanopyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Disposal Procedures for this compound
The disposal of this compound must be handled with care, treating it as hazardous waste. Adherence to local, regional, and national regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Classify this compound waste as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) department for specific local classification requirements.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is also an acceptable method.[1]
-
Crucially, do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, or animal feed. [1]
-
-
Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable.[1]
-
-
Documentation:
-
Maintain accurate records of the disposed chemical, including quantity and date of disposal, in accordance with your institution's and local regulations.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Concentration Limits for Disposal | No specific data available in search results. Consult local regulations. | - |
| Recommended Neutralization Agents | No specific data available in search results. | - |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2,6-Dihydroxy-3-cyanopyridine
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,6-Dihydroxy-3-cyanopyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively detailed in the provided search results, it is prudent to treat it as a potentially hazardous substance. The safety data sheet (SDS) advises avoiding contact with skin and eyes, preventing dust formation, and using in a well-ventilated area[1]. Similar cyanopyridine compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation[2][3]. Therefore, a thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and crucial barrier against chemical exposure.[4] The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not generally required |
| Weighing and Handling Solid | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Lab coat or chemical-resistant apron | Full-face respirator if dust is generated and not in a fume hood[1] |
| Preparing Solutions | Chemical safety goggles and face shield | Chemical-resistant gloves | Lab coat or chemical-resistant apron | Use in a fume hood |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection : Always wear appropriate eye protection.[5] For tasks with a splash potential, chemical safety goggles and a face shield are necessary.[4] All eyewear should meet the ANSI Z87.1 standard.[5]
-
Hand Protection : Wear chemical-impermeable gloves, such as nitrile gloves.[6] Inspect gloves for any damage before use and change them frequently, especially if contact with the chemical is suspected.[4]
-
Body Protection : A lab coat should be worn to protect against incidental contact.[7] For larger scale operations or when handling significant quantities, a chemical-resistant apron or coveralls may be required.[7]
-
Respiratory Protection : To prevent inhalation of dust particles, it is crucial to handle the solid form of this compound in a well-ventilated area, preferably a certified chemical fume hood.[6] If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved respirator is required.[8]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.[6]
- Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[9]
- Prepare all necessary equipment and reagents before handling the chemical.
- Ensure a proper waste container is labeled and available.
2. Weighing the Solid Compound:
- Perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.
- Don the appropriate PPE as outlined in the table above.
- Use a spatula to carefully transfer the desired amount of the solid from the stock container to a pre-tared weighing vessel.
- Avoid generating dust by handling the material gently.
- Close the stock container tightly immediately after use.
- Clean any residual powder from the spatula and the weighing area with a damp cloth or paper towel, and dispose of it as hazardous waste.
3. Solution Preparation:
- Conduct this procedure in a chemical fume hood.
- Slowly add the weighed this compound to the solvent to prevent splashing.
- If necessary, use a magnetic stirrer to aid dissolution.
- Label the container with the chemical name, concentration, date, and appropriate hazard warnings.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Spill | Evacuate the area.[10] Wearing appropriate PPE, contain the spill. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[11] For larger spills, follow your institution's emergency spill response protocol. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled, and sealed container.
- Collect liquid waste in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.
2. Storage:
- Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal:
- Dispose of all waste through your institution's hazardous waste management program.
- Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pppmag.com [pppmag.com]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. hazmatschool.com [hazmatschool.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
